Product packaging for Itaconyl chloride(Cat. No.:CAS No. 1931-60-8)

Itaconyl chloride

Cat. No.: B157720
CAS No.: 1931-60-8
M. Wt: 166.99 g/mol
InChI Key: CGCRIQNPIBHVCQ-UHFFFAOYSA-N
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Description

Itaconyl chloride (CAS 1931-60-8) is a reactive unsaturated diacid chloride derivative of itaconic acid, serving as a key bio-based building block in chemical synthesis . Its primary research value lies in its application for polycondensation reactions to synthesize unsaturated polyesters and other functional polymers, incorporating a reactive methylene group into the polymer backbone . The compound is typically synthesized from itaconic acid and phosphorus pentachloride, with optimized methods demonstrating high yields and purity . Researchers utilize this compound in developing sustainable materials, such as through interfacial polymerization with bisphenols to form semi-aromatic polyesters . As a bifunctional acyl chloride, it readily undergoes reactions with nucleophiles, but the formation of an anhydride intermediate can occur, which requires specific synthetic strategies to overcome for high-purity product formation . This product is labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic procedures, nor for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H4Cl2O2 B157720 Itaconyl chloride CAS No. 1931-60-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylidenebutanedioyl dichloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H4Cl2O2/c1-3(5(7)9)2-4(6)8/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGCRIQNPIBHVCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CC(=O)Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40172912
Record name Succinyl chloride, methylene
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Molecular Weight

166.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1931-60-8
Record name 2-Methylenebutanedioyl dichloride
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Record name Succinyl chloride, methylene
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Record name Itaconyl chloride
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Record name Succinyl chloride, methylene
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Record name 2,2-methylenesuccinyl dichloride
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Synthesis and Purity Enhancement of Itaconyl Chloride

Conventional Synthetic Pathways

The most established and widely documented method for synthesizing itaconyl chloride is through the reaction of itaconic acid with a chlorinating agent. Among the various reagents available, phosphorus pentachloride (PCl₅) is conventionally used.

Reaction of Itaconic Acid with Phosphorus Pentachloride (PCl₅)

The synthesis of this compound from itaconic acid and phosphorus pentachloride is a well-known molten method. researchgate.net This reaction involves the conversion of the carboxylic acid groups of itaconic acid into acyl chloride functionalities.

The stoichiometry of the reaction between itaconic acid and phosphorus pentachloride is a critical factor influencing the yield of this compound. Theoretical considerations suggest a specific molar ratio, but in practice, an excess of the chlorinating agent is often employed.

Research has shown that using a slight molar excess of phosphorus pentachloride can increase the product yield. orgsyn.org One study determined the optimal molar ratio of n(PCl₅):n(IA) to be 2.15:1, which resulted in a product yield of up to 90%. researchgate.net Another protocol suggests a ratio of 1.1 moles of phosphorus pentachloride to 0.5 moles of itaconic acid, which is a molar ratio of 2.2:1. orgsyn.orglnpu.edu.cn This excess of PCl₅ helps to ensure the complete conversion of the itaconic acid.

Table 1: Stoichiometric Ratios in this compound Synthesis

Molar Ratio (PCl₅:Itaconic Acid) Reported Yield Reference
2.15:1 90% researchgate.net
2.2:1 60-66% orgsyn.org

The temperature and duration of the reaction are crucial parameters that must be carefully controlled to maximize the yield and purity of this compound. After an initial vigorous reaction at room temperature, the mixture is typically heated. orgsyn.org

One established procedure involves gently heating the reaction mixture to reflux the phosphorus oxychloride by-product until all solids dissolve, followed by an additional 15 minutes of heating. orgsyn.org Prolonged heating beyond this point can lead to a color change from pale yellow to deep orange or red, which is associated with a decrease in yield. orgsyn.org

Another study investigated the effect of reaction temperature and time, finding that optimal conditions were a reaction temperature of 110°C for 2 hours. lnpu.edu.cn Under these conditions, a yield of 86% was achieved. lnpu.edu.cn Further optimization in a different study identified a vacuum distillation temperature of 80°C and a distillation time of 2 hours as optimal for achieving a high yield and purity. researchgate.net

Table 2: Optimized Reaction Conditions for this compound Synthesis

Parameter Optimal Value Reference
Reaction Temperature 110 °C lnpu.edu.cn
Reaction Time 2 hours lnpu.edu.cn
Vacuum Distillation Temperature 80 °C researchgate.netresearchgate.net

The choice of solvent plays a significant role in the purification of this compound. Toluene (B28343) has been identified as an effective solvent for this purpose. researchgate.net The use of toluene is advantageous because phosphorus oxychloride (POCl₃), a major by-product, can form an azeotrope with it, facilitating its removal through spin steaming. researchgate.net Additionally, hydrogen chloride gas, another by-product, has better solubility in toluene than this compound, which aids in obtaining a high-purity product. researchgate.net

The reaction between itaconic acid and phosphorus pentachloride generates by-products, most notably phosphorus oxychloride (POCl₃) and hydrogen chloride (HCl). orgsyn.org The removal of these impurities is essential for obtaining pure this compound.

Phosphorus oxychloride is typically removed by distillation at reduced pressure. orgsyn.org A water aspirator is often used to provide the initial reduced pressure, with the bulk of the POCl₃ distilling at approximately 45°C/85 mm. orgsyn.org It is noted that a mechanical vacuum pump should not be used at this stage due to the corrosive nature of the dissolved hydrogen chloride that is liberated. orgsyn.orgorgsyn.org After the removal of phosphorus oxychloride, the pressure is further reduced using a vacuum pump to distill the this compound, which boils at 70–75°C/2 mm. orgsyn.org

Solvent Effects in Purification Processes

Alternative Chlorination Reagents and Systems

While phosphorus pentachloride is the conventional reagent, other chlorinating agents have been explored for the synthesis of acyl chlorides from carboxylic acids. These include thionyl chloride (SOCl₂) and oxalyl chloride. researchgate.netnih.gov For instance, monomethyl this compound has been synthesized from monomethyl itaconate using thionyl chloride. nih.gov In another case, the chlorination of monomethyl itaconic acid was achieved using an excess of oxalyl chloride. researchgate.net Other systems, such as a CCl₄/FeCl₃ system, have also been shown to efficiently chlorinate a range of organic acids. researchgate.net

Cyanuric Chloride (2,4,6-trichlororesearchgate.netbenchchem.comresearchgate.nettriazine) as an Acyl Chloride Reagent

Cyanuric chloride has been identified as an effective reagent for converting carboxylic acids into acyl chlorides. researchgate.netacs.org This method is noted for its utility in various organic transformations, including the formation of esters and amides from the resulting acyl chlorides. researchgate.net The process involves the reaction of the carboxylic acid with cyanuric chloride, which acts as the chlorine source to replace the hydroxyl groups of the acid moieties. researchgate.netgoogle.com The resulting acyl chloride can then be used directly for subsequent reactions, such as polymerization. researchgate.net While generally applicable, the specific use of cyanuric chloride for the synthesis of this compound is recognized as a potential pathway. researchgate.net The reaction is notable as it can be considered the acid chloride of cyanuric acid. google.com

Carbon Tetrachloride/Iron(III) Chloride (CCl₄/FeCl₃) System

The combination of carbon tetrachloride (CCl₄) and a catalyst, such as iron(III) chloride (FeCl₃), provides another route to acyl chlorides from carboxylic acids. researchgate.net This system has been shown to efficiently chlorinate a wide array of organic acids, yielding the corresponding acyl chlorides in relatively high yields. researchgate.net The catalytic action of FeCl₃ facilitates the transformation. researchgate.net This method is particularly effective for certain substituted benzoic acids that are challenging to chlorinate using standard reagents. researchgate.net Its potential application for producing this compound is noted among various chlorination strategies. researchgate.net

Phosphorus Trichloride (B1173362) (PCl₃) as an Acid Chloride Reagent

Phosphorus halides are common reagents for the synthesis of acyl chlorides. Phosphorus trichloride (PCl₃) is specifically mentioned as a reagent capable of preparing acyl chlorides, particularly those with lower boiling points. researchgate.netresearchgate.net The reaction of a dicarboxylic acid like itaconic acid with a phosphorus halide results in the formation of the corresponding diacyl chloride. researchgate.net

A closely related and well-documented method uses phosphorus pentachloride (PCl₅). researchgate.netorgsyn.org In a typical procedure, itaconic acid is reacted with a slight molar excess of PCl₅. orgsyn.org A vigorous reaction begins upon mixing, leading to the evolution of hydrogen chloride gas. orgsyn.org The mixture is then heated to complete the reaction. orgsyn.org A study optimizing this process found that a mole ratio of PCl₅ to itaconic acid of 2.15:1, a reaction temperature of 95 °C, and a reaction time of 5 hours produced favorable results. researchgate.net Subsequent purification by vacuum distillation is crucial. researchgate.net Removing the phosphorus oxychloride (POCl₃) byproduct under reduced pressure, followed by vacuum distillation of the crude product, yields this compound. orgsyn.org Optimal purification conditions were identified as a vacuum distillation temperature of 80 °C for 2 hours, which can yield this compound with a purity of over 98% and a yield of up to 90%. researchgate.net

Table 1: Optimized Synthesis Conditions for this compound using PCl₅

ParameterValue
Molar Ratio (n(PCl₅):n(IA))2.15:1
Reaction Temperature95 °C
Reaction Time5 h
Vacuum Distillation Temp.80 °C
Vacuum Distillation Time2 h
Final Purity>98%
Final Yield~90%

Data sourced from a study on the molten method synthesis of this compound from itaconic acid (IA) and phosphorus pentachloride (PCl₅). researchgate.net

Trichloroacetonitrile (B146778)/Triphenylphosphine (B44618) (Cl₃CCN/PPh₃) Coupling

The coupling reagent system of trichloroacetonitrile (Cl₃CCN) and triphenylphosphine (PPh₃) offers a method for chlorinating carboxylic acids under mild and acid-free conditions. researchgate.netresearchgate.net This is an important advantage as it allows for the synthesis of acyl chlorides without the harsh conditions required by other reagents, which could potentially affect sensitive functional groups. researchgate.net The reaction proceeds efficiently to afford the desired acyl chlorides in high yields. researchgate.net This system is recognized as a viable and valuable method for preparing this compound, especially when a green and efficient synthesis is desired. researchgate.net

Advancements in Green and Efficient Synthesis

The chemical industry's increasing focus on sustainability has driven research into more environmentally friendly and efficient methods for producing chemicals like this compound. researchgate.net This involves developing new synthetic routes that minimize environmental impact and maximize resource utilization.

Development of Environmentally Benign Synthetic Routes

A key aspect of green chemistry is the use of renewable feedstocks. google.com Itaconic acid itself is a bio-based platform chemical, often produced on an industrial scale from the fermentation of carbohydrates. researchgate.net Using this renewable starting material is the first step in a greener synthesis of this compound. researchgate.net The development of synthetic pathways that operate under milder conditions, such as the Cl₃CCN/PPh₃ system, contributes to a more benign process by reducing energy consumption and avoiding harsh acidic byproducts. researchgate.net Furthermore, chlorine chemistry itself can be viewed through a green lens, as industrial chlorine is produced from sodium chloride (NaCl), an abundant resource. researchgate.net The byproducts, typically hydrogen chloride, can be utilized commercially, creating a cycle with minimal waste. researchgate.net

Minimizing Waste and Increasing Atom Economy

Atom economy is a central concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. libretexts.org The formula for percent atom economy is:

Percent Atom Economy = (Mass of desired product / Total mass of reactants) x 100 libretexts.org

A reaction with 100% atom economy incorporates all reactant atoms into the final product, generating no waste byproducts. libretexts.org

When evaluating the synthesis of this compound, different methods have varying atom economies. For example, the synthesis from itaconic acid and phosphorus pentachloride produces phosphorus oxychloride and hydrogen chloride as byproducts, lowering its atom economy. orgsyn.org In contrast, a hypothetical direct addition of chlorine would have a higher atom economy. Striving for higher atom economy is crucial for minimizing waste and making chemical processes more sustainable and economically viable. google.com Considering atom economy and resource utilization is essential when selecting a synthetic route, as seen in the optimization of the PCl₅ method where an excessive ratio of the reagent was avoided to improve efficiency. researchgate.net

Purification Methodologies

The synthesis of this compound, typically from itaconic acid using chlorinating agents like phosphorus pentachloride or thionyl chloride, results in a crude product containing unreacted starting materials and byproducts. researchgate.netorgsyn.orggoogle.com Therefore, robust purification methods are essential to obtain this compound of high purity. researchgate.net

Vacuum Distillation Parameters (Temperature, Time, Pressure)

Vacuum distillation is the primary method for purifying this compound, effectively separating it from less volatile impurities. researchgate.netorgsyn.org The efficiency of this process is highly dependent on the careful control of temperature, pressure, and duration.

One established method involves the initial removal of the byproduct phosphorus oxychloride at a reduced pressure using a water aspirator, with the bulk of it distilling at approximately 45°C and 85 mm Hg. orgsyn.org Subsequently, the pressure is further reduced with a vacuum pump to distill the this compound. orgsyn.org Collection of the fraction boiling between 70–75°C at a pressure of 2 mm Hg yields the purified product. orgsyn.org For higher purity, a further refinement can be performed, yielding a water-white liquid boiling at 71–72°C at 2 mm Hg. orgsyn.org

Another study optimized the vacuum distillation conditions to achieve a purity of over 98% and a yield of 90%. researchgate.net The optimal parameters were determined to be a distillation temperature of 80°C for a duration of 2 hours under a vacuum of -0.1 MPa. researchgate.netresearchgate.net Shorter distillation times were found to be insufficient, leaving residual impurities in the final product. researchgate.net

ParameterValueReference
Boiling Point 70-75°C orgsyn.org
Pressure 2 mm Hg orgsyn.org
Refined Boiling Point 71-72°C orgsyn.org
Refined Pressure 2 mm Hg orgsyn.org
Optimized Temperature 80°C researchgate.net
Optimized Time 2 hours researchgate.net
Optimized Pressure -0.1 MPa researchgate.net

Refinement Techniques for High Purity

Achieving high-purity this compound often requires more than simple distillation. Several refinement techniques can be employed to remove persistent impurities.

One key technique involves the use of a solvent during the purification process. Toluene has been identified as an effective purified solvent. researchgate.net The addition of toluene is particularly useful for removing phosphorus oxychloride (POCl₃), a common byproduct in syntheses using phosphorus pentachloride. researchgate.net POCl₃ forms an azeotrope with toluene, facilitating its removal through rotary evaporation. researchgate.net Furthermore, the solubility of hydrogen chloride gas, another potential impurity, is greater in toluene than that of this compound, aiding in its separation and leading to a higher purity product. researchgate.net

For laboratory-scale preparations aiming for very high purity, distillation through a packed column, such as a 12-inch Vigreux column, is recommended. orgsyn.org This enhances the separation efficiency, allowing for a more precise fractionation and yielding a highly refined product. orgsyn.org

Spectroscopic Characterization for Purity and Structure Confirmation

To confirm the successful synthesis and purification of this compound, several spectroscopic methods are employed. These techniques provide detailed information about the molecule's functional groups and atomic arrangement, serving as a definitive confirmation of its structure and a measure of its purity. researchgate.net

Fourier Transform Infrared Spectroscopy (FT-IR)

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound displays characteristic absorption bands that confirm its structure. The absence of a broad peak in the 2500–3200 cm⁻¹ region, which is characteristic of the hydroxyl (-OH) group in the parent itaconic acid, indicates the successful conversion of the carboxylic acid groups to acyl chloride groups. researchgate.net The presence of strong absorption peaks corresponding to the carbonyl (C=O) stretching vibrations of the acyl chloride groups is a key indicator of the product's identity.

Functional GroupCharacteristic Absorption (cm⁻¹)Reference
N-H (in amide derivative)3367 atlantis-press.com
Amide Group1605-1442 atlantis-press.com
C-N (in amide derivative)1310-1166 atlantis-press.com

Nuclear Magnetic Resonance Spectroscopy (¹H-NMR)

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy provides detailed information about the hydrogen atoms in a molecule, confirming their chemical environment and connectivity. The ¹H-NMR spectrum of this compound is used to verify its structure. researchgate.net The spectrum, typically run in a solvent like deuterated chloroform (B151607) (CDCl₃), shows distinct signals for the different types of protons in the molecule. researchgate.netguidechem.com

The chemical shifts observed in the ¹H-NMR spectrum of this compound are consistent with its structure. For instance, a signal at approximately 3.59 ppm is attributed to the methylene (B1212753) protons (-CH₂-). researchgate.net The signals for the vinylidene protons (=CH₂) are also present and their specific chemical shifts help to confirm the double bond's position. researchgate.net The integration of these peaks corresponds to the number of protons of each type, further validating the structure of this compound.

Proton EnvironmentChemical Shift (δ, ppm)Reference
-CH₂-~3.59 researchgate.net
=CH₂ (vinylidene)Not specified
-CH- (in derivative)~2.45 atlantis-press.com

Polymerization Reactions Involving Itaconyl Chloride

Polycondensation Reactions

Polycondensation is a key polymerization method involving itaconyl chloride, where it reacts with co-monomers bearing functional groups like amines or alcohols. These reactions lead to the formation of polyamides and polyesters, respectively, with the elimination of a small molecule, typically hydrogen chloride.

A notable application of this compound in polycondensation is its reaction with m-phenylenediamine (B132917) to synthesize poly(itaconic acid-m-phenylenediamine). atlantis-press.comatlantis-press.com This polyamide has potential as a new resin material. atlantis-press.com

The synthesis of poly(itaconic acid-m-phenylenediamine) is effectively carried out via low-temperature solution polycondensation. atlantis-press.comresearchgate.net In this method, anhydrous m-phenylenediamine is dissolved in a suitable solvent like dimethylacetamide within a reactor. atlantis-press.com this compound is then introduced to react with the diamine. atlantis-press.comatlantis-press.com The high reactivity of the two monomers necessitates carrying out the polymerization at low temperatures to control the reaction and prevent undesirable side reactions. atlantis-press.com This technique is advantageous as it allows the polymerization to proceed under mild conditions, facilitates heat exchange, and can produce a resin solution that may be used directly for applications such as spinning or filming. atlantis-press.com

The conditions of the polycondensation reaction, specifically the initial temperature and the duration of the reaction, have a significant impact on the properties of the resulting polymer. atlantis-press.com

Initial Temperature: The initial reaction temperature is a critical factor in achieving a high inherent viscosity, which is an indicator of high molecular weight. atlantis-press.com Research indicates that the polymerization should be initiated at a low temperature. atlantis-press.comresearchgate.net When the initial temperature is maintained at or below 0°C, the inherent viscosity of the resulting poly(itaconic acid-m-phenylenediamine) is approximately 1.4. atlantis-press.com However, as the initial temperature increases above this point, the inherent viscosity of the product decreases sharply. atlantis-press.com While an initial temperature of -5°C yields a similar viscosity to 0°C, the higher energy consumption makes 0°C the optimal initial temperature. atlantis-press.com

Initial Temperature (°C)Inherent Viscosity (approx.)
≤ 01.4
> 0Sharply Decreases

Reaction Time: The reaction time also influences the polymer's final properties. At a constant optimal initial temperature (0°C), the inherent viscosity increases rapidly within the first 20 minutes of the reaction due to the high concentration of monomers. atlantis-press.com The rate of increase slows between 50 and 90 minutes as the monomers are consumed. atlantis-press.com After approximately 90 minutes, the reaction begins to cease and the viscosity stabilizes. atlantis-press.com Consequently, the most suitable reaction time for the polycondensation is determined to be between 90 and 100 minutes. atlantis-press.comatlantis-press.comresearchgate.net

The resulting poly(itaconic acid-m-phenylenediamine) has been characterized to determine its structure and key properties. atlantis-press.com

Inherent Viscosity: Under optimal reaction conditions (0°C initial temperature, 90-100 minute reaction time), the polymer exhibits an inherent viscosity of about 1.4, indicating the formation of a high-molecular-weight polymer. atlantis-press.comatlantis-press.comresearchgate.net

Thermal Stability: Thermogravimetric analysis (TGA) was used to assess the thermal stability of the polymer. atlantis-press.com The analysis, conducted under a nitrogen atmosphere, showed that initial weight loss is due to residual water. atlantis-press.com The polymer itself begins to decompose slowly above 245°C, with rapid decomposition occurring around 300°C. atlantis-press.com The peak decomposition rate occurs at 370°C. researchgate.net This demonstrates good thermal stability under the tested conditions. atlantis-press.comatlantis-press.com

Structure Confirmation: The chemical structure of poly(itaconic acid-m-phenylenediamine) was confirmed using Fourier-transform infrared spectroscopy (FT-IR) and proton nuclear magnetic resonance (1H-NMR). atlantis-press.com The FT-IR spectrum showed a characteristic intense absorption band for the N-H stretch in the amide group, as well as other peaks confirming the amide linkage and aromatic ring structure. atlantis-press.com The 1H-NMR spectrum further validated the expected structure of the polymer. atlantis-press.comatlantis-press.com

This compound also undergoes polyesterification with diols, such as polyethylene (B3416737) glycol (PEG), to form polyesters. ias.ac.inias.ac.in The resulting polymer, polyethylene glycol itaconate (PEGI), contains reactive carbon-carbon double bonds in its side chains, derived from the itaconate moiety. ias.ac.in This synthesis involves reacting PEG of various molecular weights (e.g., 1000, 4000, and 8000 g/mol ) with this compound. ias.ac.inias.ac.in The reaction is typically performed in a solvent like methylene (B1212753) chloride, with the this compound solution added dropwise to the PEG solution over several hours, followed by stirring at room temperature. ias.ac.in

The polyethylene glycol itaconate (PEGI) synthesized from this compound serves as a macromonomer, which is a large monomer that can be further polymerized or cross-linked. ias.ac.inias.ac.in The presence of the vinyl group in the itaconate unit allows PEGI to participate in subsequent polymerization reactions, particularly for the formation of hydrogels. ias.ac.in

These PEGI macromonomers can be used to prepare in-situ forming, photo-curable hydrogels. ias.ac.inias.ac.in The cross-linking process is initiated by a photoinitiator system, which, upon exposure to light (e.g., blue light), generates free radicals. ias.ac.in These radicals attack the carbon-carbon double bonds on the PEGI chains, leading to the formation of a three-dimensional hydrogel network. ias.ac.in The properties of the resulting hydrogel, such as gel yield, swelling ability, and compressive strength, can be tuned by varying the molecular weight of the initial PEG used to create the PEGI macromonomer. ias.ac.inias.ac.in For instance, a hydrogel based on PEGI derived from PEG 4000 was shown to have favorable properties for potential use in tissue engineering as a carrier for cell delivery. ias.ac.inias.ac.in

Properties of Hydrogel Based on PEGI (from PEG 4000)
PropertyValue
Gel Yield86%
Water Uptake103%
Compressive Modulus11.2 MPa
Elongation at Break9%
Curing Time4 min

Table data sourced from Shahriari et al. ias.ac.inias.ac.in

Polyesterification with Polyethylene Glycol (PEG) to Synthesize Polyethylene Glycol Itaconate (PEGI)

Application in In Situ Forming Hydrogels for Tissue Engineering

In situ forming hydrogels are materials that can be injected as a liquid and then solidify at the site of tissue damage, forming a scaffold for tissue regeneration. This compound is a key reagent in the synthesis of macromonomers used to create these hydrogels.

One notable application involves the synthesis of polyethylene glycol itaconate (PEGI). ias.ac.inias.ac.in This is achieved through a polycondensation reaction between polyethylene glycol (PEG) of varying molecular weights and this compound. ias.ac.inias.ac.in The resulting PEGI macromonomer possesses double bonds that can be photopolymerized to form a three-dimensional hydrogel network. ias.ac.in This process is typically initiated by a photoinitiator system, such as camphorquinone (B77051) and dimethylaminoethyl methacrylate (B99206), and can be performed under visible light, which is more biocompatible than UV irradiation. ias.ac.inresearchgate.net

The physical properties of these hydrogels, including gel yield, swelling behavior, and mechanical strength, can be tailored by adjusting the molecular weight of the initial PEG. ias.ac.in For instance, a study using PEG with a molecular weight of 4000 g/mol resulted in a hydrogel with a gel yield of 86%, a water uptake of 103%, and a compressive modulus of 11.2 MPa. ias.ac.in These characteristics make it a suitable candidate for cartilage tissue engineering, as demonstrated by the successful encapsulation of rabbit articular chondrocytes. ias.ac.in The encapsulated cells remained viable and were able to produce glycosaminoglycans, a key component of cartilage tissue. ias.ac.in

The use of this compound to introduce photocurable groups allows for the regulation of mechanical properties, biodegradation rate, and swelling ratio of the formed hydrogel networks. google.com This tunability is crucial for creating scaffolds that can support cell growth and tissue regeneration effectively. ias.ac.inias.ac.in

Synthesis of Bio-based Polyesters and Oligoesters

The synthesis of polyesters and oligoesters from bio-based sources is a significant area of research aimed at developing sustainable alternatives to petroleum-based polymers. Itaconic acid and its derivatives, including this compound, are valuable building blocks in this field. rsc.orgfrontiersin.org

Enzymatic polycondensation is a green chemistry approach that utilizes enzymes, such as Candida antarctica lipase (B570770) B (CALB), as catalysts. researchgate.netmdpi.com This method offers high selectivity and avoids the use of harsh chemical catalysts. mdpi.comnih.gov

Research has shown that the direct enzymatic polycondensation of itaconic acid with diols often results in the formation of only low molecular weight oligomers. researchgate.netnih.gov However, by using activated derivatives of itaconic acid, such as its alkyl diesters, polyesters with higher molecular weights can be successfully synthesized. researchgate.netmdpi.com The choice of itaconate derivative significantly impacts the polymerization efficiency. For example, dimethyl itaconate is often favored due to the ease of removing its byproduct, methanol, under vacuum. mdpi.com

The selection of monomer substrates and polymerization methods plays a crucial role in determining the chemical composition and molecular weight of the resulting bio-based polyesters. researchgate.net For instance, the enzymatic copolymerization of diethyl succinate (B1194679), dimethyl itaconate, and 1,4-butanediol (B3395766) has been investigated. mdpi.com A two-stage method, involving an initial oligomerization step followed by a polycondensation step under high vacuum, has been shown to be effective. mdpi.com

Different polymerization techniques, such as bulk polymerization and solution polymerization in solvents like diphenyl ether, can significantly affect the molar compositions and molecular weights of the final poly(butylene succinate-co-itaconate) (PBSI) polymers. researchgate.netmt.com

Enzymatic Polycondensation with Itaconic Acid Derivatives

Application to Polycondensation in Bio-based Polymer Synthesis

This compound is a highly reactive monomer that can be used in low-temperature solution polycondensation to synthesize various bio-based polymers, including polyamides. atlantis-press.com This method allows for the reaction to proceed under mild conditions. atlantis-press.com

For example, poly(itaconic acid-m-phenylenediamine) has been synthesized using this compound and m-phenylenediamine. atlantis-press.com The reaction conditions, particularly the initial temperature, have a significant impact on the properties of the resulting polymer. Lower initial temperatures (below 0 °C) have been found to yield a polymer with higher inherent viscosity and good thermal stability. atlantis-press.com

The high reactivity of this compound makes it a valuable monomer for creating polymers with specific functionalities. atlantis-press.comresearchgate.net However, this reactivity also necessitates careful control of the polymerization conditions to avoid side reactions. atlantis-press.com

Crosslinking and Network Polymer Formation

The vinylidene group in this compound provides a site for crosslinking, enabling the formation of three-dimensional polymer networks. google.com This is particularly important in applications such as hydrogels for tissue engineering and cell encapsulation. ias.ac.inippi.ac.ir

Formation of 3D Networks for Cell Encapsulation

The ability to form 3D networks is a key feature of hydrogels used for cell encapsulation. ippi.ac.ir These networks provide a supportive environment for cells, protecting them and allowing for the exchange of nutrients and waste products. researchgate.net

As previously discussed, PEGI, synthesized from PEG and this compound, can be photopolymerized to form a 3D network. ias.ac.inias.ac.in This in situ gelation process allows for the direct encapsulation of cells within the hydrogel matrix. ias.ac.inippi.ac.ir The process is triggered by light, which initiates the crosslinking of the polymer chains via the double bonds introduced by the this compound. ias.ac.in

The resulting hydrogel network mimics the natural extracellular matrix, providing a suitable microenvironment for cell proliferation and function. researchgate.net The biocompatibility of this system has been demonstrated through viability assays and the observation of tissue-specific matrix production by encapsulated cells. ias.ac.in

Below is a table summarizing the physical properties of a hydrogel synthesized from polyethylene glycol (PEG) with a molecular weight of 4000 g/mol and this compound, which was selected for the encapsulation of rabbit articular chondrocyte cells. ias.ac.in

PropertyValue
Gel Yield86%
Water Uptake103%
Compressive Modulus11.2 MPa
Elongation at Break9%
Curing Time4 min

Enhancement of Filler/Matrix Interactions and Compatibility

The primary goal of functionalizing PET particles with this compound is to improve the interaction and compatibility between the filler and the UPR matrix. mpn.gov.rsshd.org.rs During the curing of the resin, which is often carried out with a reactive diluent like dimethyl itaconate, the double bonds introduced onto the PET surface can copolymerize with the resin. cnrs.fr This creates covalent bonds across the filler-matrix interface, leading to significantly enhanced stress transfer from the matrix to the filler.

Research has demonstrated that the incorporation of these functionalized PET particles leads to a notable increase in the mechanical properties of the resulting composites. cnrs.frshd.org.rs For instance, composites reinforced with PET fibers modified with itaconic units showed tensile properties more than 50% greater than those of the pure resin. mpn.gov.rs However, the enhancement is dependent on the filler concentration; at higher loadings (e.g., above 6-9 wt%), particle agglomeration can occur, which may lead to a decrease in mechanical performance. cnrs.frshd.org.rs The improved compatibility is evident from analyses of the fracture surfaces, which indicate strong adhesion between the modified particles and the resin matrix. cnrs.fr

Table 1: Effect of Functionalized PET Filler on Mechanical Properties of UPR Composites

Filler Loading (wt%) Modulus of Elasticity (MPa) Tensile Strength (MPa) Storage Modulus (G′) at 25°C Reference
0 (Neat Resin) 2350 48 2.1 mpn.gov.rs, cnrs.fr
6 ~3100 ~75 ~2.9 mpn.gov.rs
9 ~2900 ~73 ~2.7 mpn.gov.rs

Note: The values are approximate and represent significant improvements over the neat resin. The exact values depend on the specific diamine used for functionalization.

Surface Functionalization of Poly(ethylene terephthalate) (PET) with this compound

Free Radical Polymerization Initiated by this compound Derivatives

Derivatives of this compound, such as itaconic esters and amides, are capable of undergoing free radical polymerization. This process is central to synthesizing a wide range of polymers from this bio-based platform.

Involvement of the α-Methylene Unit for Radical-Mediated Processes

The capacity for radical-mediated polymerization and crosslinking in this compound and its derivatives is primarily due to the presence of a reactive α-methylene group (a vinylidene or C=CH2 group). nih.govnih.gov This exomethylene group is susceptible to attack by free radicals, which initiates the polymerization process. nih.gov However, the reactivity of itaconate monomers in free radical polymerization is generally lower compared to structurally similar methacrylates. researchgate.netd-nb.info This reduced reactivity is often attributed to steric hindrance from the bulky carboxymethyl group adjacent to the double bond and the potential for degradative chain transfer involving the abstraction of an allylic proton. researchgate.net

Mechanism of Radical Polymerization (Chain Initiation, Propagation, Termination)

The free radical polymerization of itaconic acid derivatives follows the classical three-step mechanism:

Chain Initiation : The process begins with the generation of free radicals from an initiator molecule, typically through thermal decomposition (e.g., using AIBN or persulfates). researchgate.netunh.edu This initiator radical then adds across the double bond of an itaconate monomer, creating a new monomer radical. Studies show that the rate of polymerization is proportional to the square root of the initiator concentration, which is characteristic of a classic free radical mechanism. unh.edu

Chain Propagation : The newly formed monomer radical attacks another monomer, adding it to the chain and regenerating the radical at the new chain end. goettingen-research-online.de This step repeats, leading to the growth of the polymer chain. The propagation rate for itaconates is significantly slower than for corresponding methacrylates. d-nb.info For example, the propagation rate coefficient (kp) for di(tert-butyl) itaconate is over 100 times lower than that of butyl methacrylate under similar conditions. d-nb.info This sluggishness often results in low monomer conversions and polymers with low molar masses, particularly in homopolymerization. researchgate.netd-nb.info

Chain Termination : The growth of polymer chains is terminated when two radical chains react with each other. This can occur through two primary mechanisms:

Combination (or Coupling) : Two growing chains join to form a single, longer polymer chain.

Disproportionation : One radical abstracts a hydrogen atom from another, resulting in two terminated polymer chains, one with a saturated end and one with an unsaturated end. Analysis of polymerization products has revealed terminal groups consistent with both combination and disproportionation termination pathways. researchgate.net

Copolymerization Strategies

Due to the challenges associated with the homopolymerization of itaconic derivatives, copolymerization with other vinyl monomers is a common and effective strategy to produce polymers with tailored properties. researchgate.netd-nb.info this compound itself, or its more stable ester and amide derivatives, can be copolymerized with a variety of comonomers.

This approach allows for the incorporation of the unique functionality of the itaconic moiety into a wide range of polymer backbones, influencing properties such as thermal stability, glass transition temperature (Tg), and hydrophilicity. d-nb.info For example, copolymerizing itaconimides with methyl methacrylate has been shown to increase the Tg and thermal stability of the resulting polymer compared to pure poly(methyl methacrylate). d-nb.info Similarly, itaconate monomers have been copolymerized with monomers like diallylamine (B93489) and vinyl chloride to create functional materials. d-nb.infomdpi.com

Table 2: Examples of Copolymerization Involving Itaconate Derivatives

Itaconate Derivative Comonomer Initiator/Method Resulting Polymer Properties/Application Reference
Dimethyl Itaconate Vinyl Chloride Free Radical Polymerization Retarded polymerization rate noted. d-nb.info
Diethyl Itaconate Styrene Free Radical Polymerization Used in the synthesis of polymer resins. goettingen-research-online.de
Itaconimide Methyl Methacrylate (MMA) AIBN Increased glass transition temperature (Tg) and thermal stability compared to pure PMMA. d-nb.info
Itaconic Acid Diallylamine Free Radical Polymerization Synthesis of a superabsorbent hydrogel. mdpi.com
1-Methyl this compound Derivative Hydroxyalkyl Acrylate (B77674) Radical Polymerization Used to create copolymers for foldable intraocular lenses (IOL). google.com

Incorporation of this compound into Copolymer Chains

This compound can be readily incorporated into copolymer chains through reactions with comonomers containing suitable functional groups, such as diamines or diols, leading to the formation of polyamides and polyesters, respectively. Its vinylidene group also allows for copolymerization with other vinyl monomers.

One significant application is in the synthesis of polyamides through low-temperature solution polycondensation with diamines. atlantis-press.comatlantis-press.com For instance, the reaction of this compound with m-phenylenediamine yields poly(itaconic acid-m-phenylenediamine). atlantis-press.comatlantis-press.comatlantis-press.com The reactivity of the monomers is high, necessitating careful control of reaction conditions, particularly temperature, to prevent side reactions. atlantis-press.com Research has shown that the initial reaction temperature has a marked effect on the inherent viscosity of the resulting polymer, with lower temperatures being optimal. atlantis-press.com The polycondensation is typically carried out for a duration of 90-100 minutes to achieve a high molecular weight polymer. atlantis-press.comatlantis-press.com

Table 1: Effect of Initial Reaction Temperature on the Inherent Viscosity of Poly(itaconic acid-m-phenylenediamine)

Initial Temperature (°C)Inherent Viscosity (dL/g)
< 0~1.4
> 0Sharp Decrease

This interactive table is based on findings which indicate that when the initial temperature was below 0 °C, the inherent viscosity was approximately 1.4, but it decreased sharply as the temperature increased. atlantis-press.com

This compound is also used to synthesize polyesters and copolyesters. It can undergo polyesterification with polyols like polyethylene glycol (PEG) to form functional polymers. ias.ac.in In a typical synthesis, this compound dissolved in a solvent such as methylene chloride is added dropwise to a solution of PEG under a nitrogen atmosphere, with the reaction proceeding for an extended period at room temperature. ias.ac.in The resulting polyethylene glycol itaconate (PEGI) is a polymer with pendant, reactive carbon-carbon double bonds from the itaconate moiety, which can be used for further crosslinking. ias.ac.in

Furthermore, derivatives of this compound are employed to create complex copolymers for specialized applications. For example, 1-methyl this compound can be reacted with 1-(2-hydroxyethyl)-2-pyrrolidone. google.com The resulting monomer, 4-[2-(2-pyrrolidone-1-yl)ethyl]itaconate (PyEI), can then be copolymerized with other monomers like 2-hydroxyethyl methacrylate (HEMA) and methyl methacrylate (MMA) to produce terpolymers for materials such as foldable intraocular lenses. google.com

Grafting of this compound onto Polymer Backbones

Grafting is a powerful technique to modify the properties of existing polymers by attaching new monomer units or polymer chains as side branches. This compound can be grafted onto a polymer backbone, a process that typically involves the reaction of its acyl chloride groups with functional sites on the main polymer chain.

This "grafting to" approach is exemplified by the modification of polymers containing hydroxyl groups, such as certain polyacrylates. google.comgoogle.com A backbone resin, for instance a copolymer of methyl acrylate and 2-hydroxyethyl acrylate (HEA), possesses pendant hydroxyl groups. google.com These hydroxyl groups can react with this compound, effectively "capping" the backbone and introducing pendant vinyl itaconate groups. google.comgoogle.com This modification transforms the original polymer into a resin with reactive olefinic groups that can undergo subsequent cross-linking reactions. google.com

Another approach involves the "grafting from" method, where an initiator creates radical sites on the polymer backbone, which then initiate the polymerization of a monomer. While direct grafting of this compound via this method is less common due to its high reactivity, studies on its derivatives, such as itaconic acid (IA) and its esters, provide insight into the process. In one study, itaconic acid and its mono- and di-methyl esters were melt-grafted onto an ethylene-propylene copolymer (EPR) using a radical initiator. uchile.cl The efficiency of the grafting was found to depend on the polarity of the monomer. Dimethyl itaconate (DMI), being the least polar, exhibited the highest grafting percentage due to its greater solubility and affinity with the non-polar EPR backbone. uchile.cl This suggests that the compatibility between the monomer and the polymer backbone is a critical factor for successful grafting. uchile.cl

Table 2: Grafting Percentage of Itaconic Acid and its Derivatives onto Ethylene-Propylene Copolymer (EPR)

MonomerGrafting Percentage (wt%)
Itaconic Acid (IA)1.1
Monomethyl Itaconate (MMI)1.2
Dimethyl Itaconate (DMI)2.5

This interactive table is based on data from the melt grafting of itaconic acid and its esters onto EPR at 180°C. uchile.cl

Derivatization and Functionalization Studies

Amidation Reactions

The presence of two acyl chloride groups in itaconyl chloride allows for facile reaction with primary and secondary amines to form amide bonds. This reactivity is harnessed to synthesize both small-molecule amides and polyamides.

This compound readily reacts with diamines to produce polyamides. A key feature of these polymers is the retention of the reactive vinylidene group from the itaconic acid backbone, which can be utilized for further crosslinking or functionalization. wikipedia.org The reactivity of the acyl chloride groups facilitates the formation of amide linkages under relatively mild conditions.

The synthesis of itaconic acid diamides has also been explored for therapeutic applications. For instance, diamides prepared from itaconic acid and various anilines have been investigated as potential anti-influenza agents. These compounds are designed to target and disrupt viral replication processes. researchgate.net

The differential reactivity of itaconic acid derivatives can be exploited to create hybrid molecules containing both amide and ester functionalities. A notable example involves the use of monomethyl this compound, which is synthesized from monomethyl itaconate and thionyl chloride. nih.gov This mono-acid chloride can then selectively react with various amines to form amido-ester hybrids.

A study detailed the synthesis of a series of novel amido-ester hybrids based on itaconic acid and scaffolds from fluoroaniline, pyridine (B92270), indole, and quinoline (B57606). nih.gov These hybrid molecules were evaluated for their biological activity and demonstrated significant anticancer effects against a panel of human tumor cell lines, with the MCF-7 breast adenocarcinoma cell line being particularly sensitive. nih.gov Some of the synthesized compounds also exhibited antiviral activity against Zika virus and Coxsackievirus B4. nih.gov

ReactantsProductBiological Activity
Monomethyl this compound, Amines (from fluoroaniline, pyridine, indole, quinoline scaffolds)Amido-ester hybridsAnticancer, Antiviral nih.gov
Itaconic acid, Aminoindole/Mefloquine (B1676156) moietiesDimer hybridsAnticancer, Antiviral nih.gov

Formation of Amides for Various Applications

Esterification Reactions

Similar to amidation, the acyl chloride groups of this compound are highly susceptible to nucleophilic attack by alcohols, leading to the formation of itaconate esters. This reaction is a cornerstone for producing various functional monomers and polymers.

Itaconate esters can be prepared through the reaction of this compound or its derivatives with alcohols. google.comlibretexts.org The high reactivity of the acid chloride facilitates the esterification process, often allowing the reaction to proceed under milder conditions than direct esterification of the carboxylic acid. libretexts.org For example, itaconic monoester acid chloride can be reacted with a selected alcohol to yield mixed itaconate esters. google.com This approach is valuable for synthesizing esters when direct esterification might lead to side reactions or require harsh conditions. The synthesis of monomethyl this compound as an intermediate for amido-ester hybrids also inherently involves the chemistry of itaconate esters. nih.govgoogle.com

A significant application of this compound in polymer chemistry is the functionalization of polymers containing hydroxyl groups. Specifically, it has been used to modify polycaprolactone (B3415563) (PCL) diols. researchgate.netresearchgate.net In this process, the hydroxyl end-groups of the PCL diols react with this compound in a polyesterification reaction. researchgate.netresearchgate.net This results in the formation of polycaprolactone itaconate (PCLI), a polymer that incorporates the itaconate moiety at its chain ends. researchgate.net The reaction efficiency, however, can be influenced by the molecular weight of the PCL precursor. researchgate.netresearchgate.net

The resulting PCLI is an unsaturated derivative of PCL, where the incorporated itaconate provides a double bond for further chemical modifications, such as crosslinking. researchgate.netresearchgate.net This functionalization is a key step in creating biodegradable and crosslinkable materials for applications like tissue engineering scaffolds. researchgate.netresearchgate.net

Polymer PrecursorReagentFunctionalized PolymerKey Feature
Polycaprolactone (PCL) diolThis compoundPolycaprolactone itaconate (PCLI)Introduction of a reactive double bond researchgate.netresearchgate.net

Synthesis of Itaconate Esters

Introduction of Double Bond Functionality

A defining characteristic of this compound is its inherent carbon-carbon double bond (vinylidene group). This functionality is preserved during amidation and esterification reactions, thereby introducing a site of unsaturation into the resulting molecules. This double bond is crucial for subsequent polymerization and crosslinking reactions. ias.ac.invut.cz

For example, in the synthesis of polycaprolactone itaconate (PCLI), the double bond from this compound is incorporated into the polymer structure. researchgate.net This allows the PCLI to act as a macromonomer that can be crosslinked, for instance, through photopolymerization, to form three-dimensional hydrogel networks. ias.ac.in Similarly, polyamides synthesized from this compound and diamines possess reactive vinylidene groups, which can be exploited for further polymerization or modification. wikipedia.org The introduction of this double bond functionality is therefore a primary reason for using this compound in the synthesis of functional polymers for advanced applications. vut.cz

Bioconjugation and Biomedical Applications

This compound, a highly reactive derivative of itaconic acid, serves as a crucial building block in the synthesis of various functional polymers and bioactive molecules for biomedical applications. Its two acyl chloride groups allow for straightforward reactions with nucleophiles like alcohols and amines, enabling the introduction of the versatile itaconate moiety into different molecular architectures.

Novel strategies in regenerative medicine focus on developing non-invasive methods, for which injectable and photo-curable in-situ forming hydrogels are promising candidates. ias.ac.in Polyethylene (B3416737) glycol itaconate (PEGI) is a macromonomer synthesized for this purpose. The synthesis involves the reaction of polyethylene glycol (PEG), with varying molecular weights (e.g., 1000, 4000, and 8000 g/mol ), with this compound. ias.ac.inippi.ac.ir This polycondensation reaction effectively functionalizes the PEG chains with unsaturated carbon-carbon double bonds from the itaconate group. ias.ac.in

These double bonds are essential for subsequent light-curing applications. ias.ac.in The resulting PEGI can be used to prepare hydrogels in situ. For instance, a system using camphorquinone (B77051) and dimethylaminoethyl methacrylate (B99206) as a photoinitiator can trigger crosslinking of the PEGI upon exposure to blue light. ias.ac.in The physical properties of these hydrogels, such as gel yield, swelling capacity, and compressive strength, can be tailored by adjusting the molecular weight of the initial PEG. ias.ac.inresearchgate.net A hydrogel based on PEG 4000 demonstrated favorable characteristics for cell encapsulation, including a high gel yield (86%), significant water uptake (103%), and a compressive modulus of 11.2 MPa, making it a suitable injectable carrier for cell delivery in applications like cartilage tissue engineering. ias.ac.inippi.ac.ir

Table 1: Properties of PEGI-based Hydrogel for Tissue Engineering

Property Value
Macromonomer Polyethylene Glycol Itaconate (PEGI 4000)
Gel Yield 86%
Water Uptake 103%
Compressive Modulus 11.2 MPa
Elongation at Break 9%
Curing Time 4 min

Data sourced from a study on in-situ forming hydrogels for chondrocyte encapsulation. ias.ac.in

This compound is instrumental in the synthesis of novel hybrid molecules designed as potential anticancer agents. nih.govnih.gov A common synthetic strategy involves using monomethyl this compound, which is prepared from monomethyl itaconate and a chlorinating agent like thionyl chloride. nih.gov This reactive intermediate is then coupled with various amine-containing scaffolds, including those derived from fluoroaniline, pyridine, indole, and quinoline, to produce amido-ester hybrids. nih.govnih.govpatsnap.com This approach allows for the combination of the itaconate structure with aromatic moieties from other known anticancer or antiviral agents to create new chemical entities with potential therapeutic value. nih.govnih.gov

A key structural feature of the itaconate core is the presence of an exomethylene moiety conjugated with a carbonyl group, which functions as a Michael acceptor. nih.govnih.govlookchem.com This electrophilic center is crucial for the biological activity of many anticancer drugs. nih.govnih.gov The Michael acceptor moiety can engage in covalent bonding with nucleophilic residues, such as the cysteine residues found in specific proteins. nih.govnih.gov This targeted covalent modification can lead to the inhibition of protein function, disrupting cellular processes essential for cancer cell survival and proliferation. The inclusion of this reactive group is a deliberate design element in the synthesis of itaconic acid-based anticancer hybrids. nih.gov

A variety of itaconic acid-based hybrids have been evaluated for their in-vitro anticancer effects against a panel of human tumor cell lines. nih.govnih.gov These studies have demonstrated that the synthesized hybrids exert antiproliferative activity against nearly all tested cell lines, which include both solid tumors and hematological cancers. nih.govnih.gov

Solid tumor cell lines tested include:

MCF-7 (breast adenocarcinoma) nih.govnih.gov

HCT 116 (colorectal carcinoma) nih.govnih.gov

H460 (lung carcinoma) nih.govnih.gov

LN-229 (glioblastoma) nih.govnih.gov

Capan-1 (pancreatic adenocarcinoma) nih.govnih.gov

Hematological cancer cell lines tested include:

DND-41 (T-acute lymphoblastic leukemia) nih.govnih.gov

HL-60 (acute promyelocytic leukemia) nih.govnih.gov

K-562 (chronic myelogenous leukemia) nih.govnih.gov

Z-138 (mantle cell lymphoma) nih.gov

In general, solid tumor cells showed greater responsiveness to the hybrids than the hematological cancer cells. nih.govnih.gov The MCF-7 breast cancer cell line was noted as being particularly sensitive. nih.govnih.gov Among the synthesized compounds, an amido-ester hybrid featuring a chloroquine (B1663885) core and a mefloquine homodimer showed the highest activity, with GI₅₀ (concentration for 50% growth inhibition) values ranging from 0.7 to 8.6 µM across the tested cell lines. nih.govnih.gov

Table 2: Antiproliferative Activity of Selected Itaconic Acid Hybrids

Compound Type Target Cancer Cell Lines Activity Range (GI₅₀) Reference
Amido-ester with Chloroquine Core MCF-7, HCT 116, H460, LN-229, Capan-1, DND-41, HL-60, K-562, Z-138 0.7 - 8.6 µM nih.govnih.gov
Mefloquine Homodimer MCF-7, HCT 116, H460, LN-229, Capan-1, DND-41, HL-60, K-562, Z-138 0.7 - 8.6 µM nih.govnih.gov
Mesaconic Derivative (Primaquine Homodimer) MCF-7, HCT116, H460 2.36 - 4.31 µM miguelprudencio.com

This table summarizes findings from studies on itaconic acid-based hybrids. nih.govnih.govmiguelprudencio.com

In cellular metabolism, itaconic acid is activated to its coenzyme A (CoA) derivative, itaconyl-CoA. researchgate.netfoodb.ca This conversion is a key step in the metabolic pathway that allows itaconate to be processed by the cell. researchgate.netfoodb.ca Itaconyl-CoA is an intermediate in the degradation of itaconic acid and is formed from itaconate by enzymes such as succinate (B1194679) thiokinase or a specific itaconate:succinyl-CoA transferase. researchgate.netpnas.org

Once formed, itaconyl-CoA serves as a substrate for subsequent enzymatic reactions. researchgate.netpnas.org For example, itaconyl-CoA hydratase converts itaconyl-CoA to (S)-citramalyl-CoA. pnas.org This product is then cleaved into acetyl-CoA and pyruvate, allowing the carbon skeleton of itaconate to enter central metabolic pathways. researchgate.netpnas.org

Beyond its role as a metabolic intermediate, itaconyl-CoA has significant regulatory functions. It has been identified as an inhibitor of several key mitochondrial enzymes. Notably, itaconyl-CoA inhibits methylmalonyl-CoA mutase (MUT), an enzyme dependent on vitamin B12. biorxiv.orgmdpi.com This inhibition disrupts the metabolism of branched-chain amino acids and can lead to an accumulation of methylmalonate. biorxiv.orgmdpi.com The formation of itaconyl-CoA from itaconate is therefore a critical event that links immune-responsive metabolite production to the regulation of central cellular metabolic pathways. mdpi.com

Advanced Materials and Composite Development

Polymer Matrix Composites

In the field of polymer composites, itaconyl chloride is utilized as a chemical modifier or coupling agent to improve the performance of materials derived from both bio-based resins and recycled plastics.

The integration of recycled poly(ethylene terephthalate) (PET) as a filler in polymer composites presents a sustainable approach to waste valorization. e3s-conferences.org However, a significant challenge lies in the poor interfacial adhesion between the typically inert PET particles and the polymer matrix. To overcome this, surface functionalization of the PET particles is employed, a process where this compound plays a key role.

A two-step modification process has been shown to effectively prepare PET particles for reinforcement in a fully bio-based unsaturated polyester (B1180765) resin (UPR) matrix. cnrs.fr This UPR itself is synthesized from bio-based monomers like itaconic acid, succinic acid, and propylene (B89431) glycol. cnrs.fr The modification of the recycled PET involves:

Aminolysis : The PET particle surface is first treated with diamines, such as 1,6-diaminohexane or 3,6-diaminooctane. cnrs.fr This step introduces primary amine groups onto the polymer chain ends at the particle surface.

Amidation : The aminated PET particles are then reacted with this compound in the presence of a base like triethylamine. cnrs.fr The this compound's acyl chloride groups react with the surface amine groups, forming stable amide bonds. This reaction effectively grafts a molecule containing a reactive carbon-carbon double bond onto the PET particle surface. cnrs.fr

This surface functionalization transforms the recycled PET from an inert filler into an active one, capable of participating in the crosslinking reaction of the UPR matrix via its newly acquired double bonds. cnrs.fr

The chemical bonding facilitated by this compound at the filler-matrix interface leads to significant improvements in the mechanical and thermal properties of the final composite material. cnrs.fr Dynamic mechanical analysis (DMA) and thermal-mechanical analysis (TMA) of composites made from a bio-based UPR and this compound-functionalized PET particles demonstrate this enhancement.

The incorporation of these active PET particles increases the storage modulus (G') of the composite material across the entire tested temperature range compared to the neat resin. cnrs.fr For instance, the storage modulus at 25 °C sees a substantial increase, with the highest values observed at a 6 wt% loading of functionalized PET. cnrs.fr Beyond this concentration, a decrease in mechanical properties is noted, likely due to particle agglomeration. cnrs.fr

The glass transition temperature (Tg), which indicates the temperature at which the polymer transitions from a glassy to a rubbery state, is also affected. The presence of the well-bonded filler particles restricts the mobility of the polymer chains, leading to a higher Tg. cnrs.fr Furthermore, the coefficient of thermal expansion (CTE) of the composites is lower than that of the neat resin, particularly in the rubbery state, which points to good particle dispersion and strong adhesion that limits polymer chain movement. cnrs.fr

Table 1: Mechanical and Thermal Properties of UPR/PET Composites

Sample PET Content (wt%) Storage Modulus (G') at 25°C (GPa) Glass Transition Temperature (Tg) (°C)
Neat UPR 0 0.65 75.8
Composite 3 0.78 80.1
Composite 6 0.83 82.3

Data sourced from a study on composites made from bio-based unsaturated polyester resin and PET particles functionalized using a process involving this compound. cnrs.fr

Effective reinforcement in a polymer composite is highly dependent on the uniform dispersion of the filler and strong adhesion at the filler-matrix interface. The surface modification of recycled PET particles using this compound directly addresses both of these factors.

The chemical linkage provided by the this compound coupling prevents the PET particles from forming large agglomerates within the unsaturated polyester resin matrix. Scanning electron microscopy (SEM) analysis has confirmed that up to a 6 wt% concentration, the functionalized PET particles are dispersed homogeneously throughout the polymer. cnrs.fr At higher concentrations, some agglomeration and the formation of voids between particles can occur. cnrs.fr

Strong adhesion is evidenced by a change in the material's fracture mechanism from brittle to ductile, indicating that the PET particles are strongly bonded to the matrix. cnrs.fr This strong interaction ensures efficient stress transfer from the polymer matrix to the reinforcing filler particles, which is fundamental to the observed improvement in mechanical properties. cnrs.fr Good adhesion also restricts the movement of polymer chains at the interface, contributing to the reduced coefficient of thermal expansion. cnrs.fr

Mechanical and Thermal Property Enhancement of Composites

Hydrogel Systems for Biomedical Applications

This compound is instrumental in synthesizing advanced hydrogel systems for the biomedical field, particularly for applications in tissue engineering that require biocompatible and in situ formable materials. ias.ac.inias.ac.in

In situ forming hydrogels, which can be injected as a liquid and solidified within a defect site, are highly desirable for minimally invasive surgical procedures. ias.ac.inias.ac.in Photopolymerization is a common method to achieve this, where a liquid precursor solution is cured into a solid gel network upon exposure to light. vut.cz

This compound is used to synthesize the necessary polymerizable macromonomers. In one notable application, polyethylene (B3416737) glycol itaconate (PEGI) was synthesized by reacting polyethylene glycol (PEG), a widely used biocompatible polymer, with this compound. ias.ac.inresearchgate.net This reaction attaches the itaconate group, with its reactive double bond, to the ends of the PEG chains. ias.ac.in

The resulting PEGI macromonomer can then be formulated into an aqueous solution with a photoinitiator system (e.g., a combination of camphorquinone (B77051) and dimethylaminoethyl methacrylate) and a reactive diluent (e.g., hydroxyethyl (B10761427) methacrylate). ias.ac.inresearchgate.net This solution remains liquid until it is exposed to light of a specific wavelength (e.g., visible light for the camphorquinone system), which initiates a rapid radical polymerization of the itaconate double bonds, forming a crosslinked, three-dimensional hydrogel network directly in place. ias.ac.invut.cz

The ability to form hydrogels in situ under benign conditions (e.g., using visible light) makes this system highly suitable for encapsulating living cells for tissue engineering applications. ias.ac.inias.ac.insciexplore.ir The hydrogel acts as a scaffold, providing a supportive 3D environment for the cells to live, proliferate, and regenerate tissue. science.gov

Hydrogels derived from PEGI, which is synthesized using this compound, have been successfully used for this purpose. ias.ac.inias.ac.in In a study focused on cartilage tissue engineering, a specific formulation based on PEGI (from PEG 4000 g/mol ) was selected for its favorable physical properties. ias.ac.inresearchgate.net This hydrogel demonstrated good gel yield, controlled swelling, and adequate mechanical strength for the intended application. ias.ac.in

Rabbit articular chondrocytes (cartilage cells) were encapsulated within this PEGI hydrogel. ias.ac.inias.ac.in Cytocompatibility assays, such as live-dead fluorescence staining, confirmed that the encapsulation process and the hydrogel material were not toxic to the cells. ias.ac.inias.ac.in Furthermore, the encapsulated chondrocytes remained viable and functional, as evidenced by their production of glycosaminoglycans, a key component of the cartilage extracellular matrix, over a 14-day period. ias.ac.inias.ac.in These findings underscore the potential of this compound-derived hydrogels as injectable and photocurable carriers for cell delivery in regenerative medicine. ias.ac.inias.ac.in

Table 2: Properties of PEGI Hydrogel for Chondrocyte Encapsulation

Property Value
Precursor PEG Molecular Weight 4000 g/mol
Gel Yield 86%
Water Uptake 103%
Compressive Modulus 11.2 MPa
Elongation at Break 9%

Data sourced from a study on in situ forming hydrogels based on polyethylene glycol itaconate for cartilage tissue engineering. ias.ac.inias.ac.in

Biocompatibility and Cytocompatibility Assessments

The biocompatibility of polymers derived from this compound is a critical area of research, particularly for biomedical applications such as tissue engineering and drug delivery. While itaconic acid itself is generally considered non-toxic and biocompatible nih.gov, its derivatives, including polymers synthesized via the highly reactive this compound, require rigorous evaluation.

Research has focused on creating in-situ forming hydrogels for tissue engineering by reacting this compound with biocompatible polymers like polyethylene glycol (PEG). ias.ac.inias.ac.in These hydrogels can be designed to be injectable and photocurable, providing a scaffold for cell encapsulation and tissue regeneration. ias.ac.inias.ac.in The cytocompatibility of these systems is assessed using various methods to ensure they support cell viability and function.

In one key study, polyethylene glycol itaconate (PEGI) was synthesized by reacting PEG of different molecular weights with this compound. ias.ac.inias.ac.in The resulting macromonomer was used to form hydrogels. The cytocompatibility was evaluated using rabbit articular chondrocytes. Assessments included 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assays and live-dead fluorescence assays, which demonstrated the suitability of the hydrogel as a cell carrier for cartilage tissue engineering. ias.ac.inias.ac.in For instance, a hydrogel based on PEG 4000 showed favorable properties for chondrocyte encapsulation. ias.ac.inias.ac.in

Similarly, studies on polycaprolactone (B3415563) fumarate (B1241708) (PCLF) and polycaprolactone itaconate (PCLI), the latter synthesized using this compound, have been conducted to evaluate their potential in bone tissue engineering. researchgate.netresearchgate.net The cytocompatibility of these macromers and their crosslinked networks is often tested using cell lines like rat bone marrow stromal cells (MSCs) or preosteoblasts (MC3T3-E1). researchgate.netscience.gov The results indicate that such materials can be non-toxic and support cell adhesion and proliferation, making them promising for creating scaffolds for tissue repair. researchgate.netgoogle.com

Table 1: Biocompatibility and Cytocompatibility of this compound-Derived Polymers

Polymer SystemSynthesis ReactantsApplicationCell TypeKey Findings & DataSource
Polyethylene Glycol Itaconate (PEGI) HydrogelPolyethylene Glycol (PEG 4000), this compoundCartilage Tissue EngineeringRabbit Articular ChondrocytesGel Yield: 86%; Water Uptake: 103%; Compressive Modulus: 11.2 MPa. Cytocompatibility confirmed via MTT and live-dead assays. ias.ac.inias.ac.in
Polycaprolactone Itaconate (PCLI)Polycaprolactone (PCL) diols, this compoundBone Tissue EngineeringN/A (Compared to PCLF)Polyesterification with this compound was less efficient than with fumaryl (B14642384) chloride. PCLF showed higher degrees of substitution. researchgate.netresearchgate.net
Photocured Chitosan (B1678972) FilmsChitosan, this compound (among other acyl chlorides)Biomedical ScaffoldingNIH 3T3 FibroblastsDerivatized chitosan films showed good cytocompatibility in co-culture tests. google.com

Renewable and Recyclable Polymer Development

The use of this compound aligns with the principles of green chemistry, as its precursor, itaconic acid, is a bio-based platform chemical produced from the fermentation of renewable resources like carbohydrates. mdpi.comnih.govmdpi.com This positions this compound as a key monomer in the development of sustainable polymers.

This compound's high reactivity makes it an effective monomer for incorporating the functionalities of itaconic acid into a wide range of bio-based polymer structures. It can be readily polymerized with other bio-derived monomers, such as diols and diamines, to produce polyesters and polyamides. researchgate.net This allows for the creation of fully bio-based thermosetting resins and composites. cnrs.fr

A notable application is the development of fully bio-based unsaturated polyester resins (UPRs). In one study, a UPR was synthesized from itaconic acid, succinic acid, and propylene glycol, and then used to create composites with functionalized, recycled poly(ethylene terephthalate) (PET) particles. cnrs.fr The PET particles were surface-treated, including amidation with this compound, to enhance their role as active fillers. cnrs.fr The resulting composites, which utilized a bio-based reactive diluent (dimethyl itaconate), demonstrated improved mechanical properties, showcasing a pathway to create high-performance materials with significant renewable content. cnrs.fr

Further research has explored the synthesis of photocurable poly(ester amide) resins for applications like stereolithography. acs.org These materials are synthesized using itaconic acid as the base monomer, highlighting its potential as a green alternative to petrochemical-based acrylates in advanced manufacturing. acs.org The trifunctional structure of itaconic acid, made accessible through this compound, allows for the creation of novel biopolymers with applications ranging from drug carriers to intelligent food packaging. mdpi.comnih.gov

Table 2: Examples of this compound in Bio-based Polymer Synthesis

Polymer/CompositeThis compound RoleCo-Reactants / FillersKey OutcomeSource
Bio-based Unsaturated Polyester (UPR) CompositeSurface functionalization of fillerRecycled PET particles, Triethylamine, DichloromethaneAmidation of PET particles to improve mechanical properties of the final composite. cnrs.fr
Polyethylene Glycol Itaconate (PEGI)Primary monomer for macromer synthesisPolyethylene Glycol (PEG)Creation of a biocompatible, photocurable macromonomer for hydrogel formation. ias.ac.inias.ac.in
Polycaprolactone Itaconate (PCLI)Primary monomer for macromer synthesisPolycaprolactone (PCL) diolsSynthesis of an unsaturated polyester for creating composites with hydroxyapatite (B223615). researchgate.net
Fully Bio-based Allyl Compound (EUIT)Primary monomerEugenol (B1671780)Solvent- and catalyst-free synthesis of a compound for thiol-ene cross-linked polymers with outstanding mechanical properties. a-star.edu.sg

The development of polymers that can be chemically recycled is crucial for establishing a circular economy and mitigating plastic waste. nih.gov Chlorine chemistry, which is used to synthesize reactive monomers like this compound from more stable compounds, can be an eco-friendly methodology when byproducts are managed effectively. researchgate.netresearchgate.net The process starts with sodium chloride, an abundant resource, and byproducts like hydrogen chloride are commercially utilized, minimizing waste. researchgate.netresearchgate.net

Polymers designed for chemical recyclability often feature bonds that can be selectively cleaved to recover the original monomers. nih.govacs.org While research into the specific chemical recyclability of this compound-based polymers is emerging, the principles are being applied to similar systems. For instance, new types of polyesters are being designed that can be depolymerized back to their starting monomers at high temperatures. nih.gov

The integration of itaconic acid derivatives into polymer backbones is a strategy being explored to create materials that are not only from renewable resources but are also inherently recyclable. researchgate.net The goal is to synthesize new, sustainable polymers that can functionally replace or even outperform incumbent polymers derived from fossil fuels, while also being designed for end-of-life disassembly. researchgate.net This approach contributes to a sustainable resource circulation where materials are produced, used, and then chemically broken down to be re-manufactured, reducing reliance on virgin feedstocks and minimizing environmental impact. acs.orgmdpi.com

Reaction Mechanisms and Kinetic Studies

Mechanistic Pathways of Itaconyl Chloride Formation

This compound is primarily synthesized from itaconic acid through reactions with various chlorinating agents. The choice of reagent influences the reaction mechanism and conditions.

One of the most common methods involves the use of thionyl chloride (SOCl₂) , often with a catalytic amount of N,N-dimethylformamide (DMF). nih.gov The reaction proceeds via a nucleophilic acyl substitution mechanism. The carboxylic acid's oxygen atom attacks the sulfur atom of thionyl chloride. This is followed by the loss of a chloride ion and subsequent decomposition of the unstable chlorosulfite intermediate, which releases sulfur dioxide (SO₂) gas and hydrogen chloride (HCl) to form the acyl chloride group. masterorganicchemistry.com This process occurs at both carboxylic acid moieties to yield this compound. masterorganicchemistry.com

Another effective reagent is phosphorus pentachloride (PCl₅) . orgsyn.orgresearchgate.net In this reaction, the carboxylic acid attacks the phosphorus atom, displacing a chloride ion. The resulting intermediate collapses, eliminating phosphoryl chloride (POCl₃) and hydrogen chloride (HCl) to form the acyl chloride. orgsyn.org A slight molar excess of PCl₅ is often used to improve the yield. orgsyn.org The reaction is initially vigorous and may require gentle heating to go to completion. orgsyn.org Care must be taken to avoid prolonged heating, which can lead to discoloration and reduced yield. orgsyn.org

**Oxalyl chloride ((COCl)₂) ** is another reagent used for this conversion, typically under mild conditions. researchgate.net The mechanism is thought to involve a catalytic cycle with DMF, which forms a reactive Vilsmeier-type intermediate. This intermediate activates the carboxylic acid, which then decomposes to the final acid chloride, carbon dioxide, and carbon monoxide.

A comparison of synthesis parameters for this compound formation using phosphorus pentachloride is detailed below.

Table 1: Synthesis Parameters for this compound Formation

Parameter Value Reference
Reactant 1 Itaconic Acid researchgate.net
Reactant 2 Phosphorus Pentachloride (PCl₅) researchgate.net
Molar Ratio (PCl₅:IA) 2.15:1 researchgate.net
Purification Solvent Toluene (B28343) researchgate.net
Vacuum Distillation Temp. 80 °C researchgate.net
Vacuum Distillation Time 2 h researchgate.net
Achieved Yield >90% researchgate.net
Achieved Purity >98% researchgate.net

Kinetic Studies of Polymerization Reactions

This compound's bifunctionality, with a polymerizable double bond and two acyl chloride groups, makes it a monomer of interest. However, kinetic studies often focus on more stable derivatives like itaconic acid esters due to the high reactivity of the acyl chloride groups. The polymerization behavior of itaconic acid and its derivatives is known to be sluggish compared to structurally similar methacrylates. nih.govd-nb.info This reduced reactivity is attributed to a combination of steric hindrance from the bulky functional groups and electronic effects. nih.govd-nb.inforesearchgate.net

Free-radical polymerization (FRP) is a common method to polymerize itaconic derivatives. researchgate.net The rate of polymerization can be influenced by factors such as monomer concentration, initiator concentration, and temperature. researchgate.netacs.org For instance, studies on the persulfate-initiated free-radical homopolymerization of itaconic acid have shown non-classical dependencies of the polymerization rate on both monomer and initiator concentrations. researchgate.net

Kinetic parameters for the polymerization of itaconate esters have been determined using methods like pulsed-laser polymerization in conjunction with size-exclusion chromatography (PLP-SEC). nih.gov These studies provide crucial data, such as the propagation rate coefficient (k_p), which is vital for designing and optimizing polymerization processes. nih.gov While direct kinetic data for this compound is scarce in the literature, the data from its esters provide valuable insights. For example, the Arrhenius parameters for the propagation step in the free-radical polymerization of diethyl itaconate (DEI) and di-n-propyl itaconate (DnPI) have been determined. nih.gov

Table 2: Arrhenius Parameters for Bulk Polymerization of Itaconate Esters

Monomer A (L·mol⁻¹·s⁻¹) E_a (kJ·mol⁻¹) Temperature Range (°C) Reference
Diethyl Itaconate (DEI) 1.1 17.5 20 to 70 nih.gov
Di-n-propyl Itaconate (DnPI) 1.0 17.5 20 to 70 nih.gov

These kinetic studies are essential for the development of controlled radical polymerization (CRP) techniques, such as ATRP and RAFT, which can overcome the limitations of conventional FRP to produce well-defined polymers from itaconic derivatives. nih.govuni-saarland.de

Understanding Intermediates and Transition States

The mechanisms of reactions involving this compound are elucidated by understanding the transient species involved, namely intermediates and transition states. solubilityofthings.com

In the formation of this compound from itaconic acid using thionyl chloride, the reaction proceeds through an acyl chlorosulfite intermediate. masterorganicchemistry.com This species is highly reactive and not typically isolated. The transition state for its formation involves the nucleophilic attack of the carboxylic acid on the thionyl chloride. The subsequent decomposition of this intermediate to the acyl chloride involves a cyclic transition state, leading to the release of gaseous byproducts SO₂ and HCl. masterorganicchemistry.com

In free-radical polymerization , the key intermediates are the growing polymer radicals. researchgate.net The stability of these radicals can be affected by allylic stabilization, which can lead to degradative chain transfer, a factor contributing to the slow polymerization rates of itaconic monomers. researchgate.net The transition state for the propagation step involves the addition of a growing radical to the double bond of a monomer molecule. utexas.edu The geometry of this transition state, influenced by steric and electronic factors, dictates the stereochemistry of the resulting polymer. Computational methods are often employed to model the energies and structures of these transition states and intermediates, providing deeper insight into reaction pathways and reactivity. utexas.edu

Computational Chemistry and Modeling of Itaconyl Chloride Systems

Density Functional Theory (DFT) Calculations for Reaction Energetics

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. uni-muenchen.de It has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. arxiv.org In the context of itaconyl chloride, DFT is instrumental in elucidating the energetics and mechanisms of its various reactions.

DFT calculations are used to determine the geometries of reactants, transition states, and products, as well as their corresponding energies. From these energies, critical thermodynamic and kinetic parameters such as reaction enthalpies (ΔH), Gibbs free energies (ΔG), and activation energies (Ea) can be derived. This information is vital for understanding reaction feasibility, predicting reaction pathways, and explaining regioselectivity and stereoselectivity. For instance, DFT has been employed to show how ring strain can control regioselectivity in reactions involving similar bicyclic frameworks and how the choice of functional can impact the accuracy of calculated reaction barriers. arxiv.orgacs.org

A common application for this compound would be modeling its reaction with nucleophiles, such as water (hydrolysis) or alcohols (esterification). The two acyl chloride groups present different electronic environments, and DFT can predict which is more susceptible to nucleophilic attack. Hybrid functionals like B3LYP are often used for such calculations as they incorporate a portion of exact exchange from Hartree-Fock theory, often improving the accuracy of barrier height predictions. uni-muenchen.de

Research Findings: While specific DFT studies on the reaction energetics of this compound are not prevalent in public literature, extensive research on related molecules provides a clear framework for its analysis. For example, DFT calculations on other systems involving chloride have been used to map out reaction free energy diagrams and understand the role of the chloride ion in the reaction mechanism. researchgate.netresearchgate.net Studies on the enzymatic degradation of itaconic acid have identified key intermediates like itaconyl-CoA, where computational methods helped elucidate the catabolic pathway. science.gov These studies demonstrate the power of DFT to map energy profiles and identify transition states. researchgate.net

For a hypothetical reaction, such as the first step of hydrolysis of this compound, a DFT calculation would proceed by optimizing the geometries of the this compound molecule, the water molecule, the transition state for the nucleophilic attack, and the resulting tetrahedral intermediate. The calculated energy differences between these structures would provide the activation energy for the reaction.

System/StateDescriptionRelative Energy (kcal/mol) (Hypothetical)
ReactantsThis compound + H₂O0.0
Transition State (TS1)Nucleophilic attack of water on a carbonyl carbon+15.2
IntermediateTetrahedral intermediate formation-5.8
ProductsItaconic anhydride (B1165640) + HCl-20.5

Molecular Dynamics Simulations of Polymerization Processes

Molecular dynamics (MD) is a computational method for analyzing the physical movements of atoms and molecules. The atoms and molecules are allowed to interact for a fixed period of time, giving a view of the dynamic evolution of the system. MD simulations are particularly well-suited for studying the complex and large-scale conformational changes that occur during polymerization. mdpi.com

For this compound, MD simulations can model the polymerization process, whether through radical, anionic, or condensation mechanisms. A typical simulation would involve placing monomers in a simulation box, often with an initiator and solvent molecules, and then running the simulation for a sufficient time (nanoseconds to microseconds) to observe the chain initiation, propagation, and termination steps. osti.gov These simulations rely on a force field, a set of parameters that defines the potential energy of the system as a function of its atomic coordinates.

MD simulations can provide detailed information about the polymer's structure, such as chain conformation, radius of gyration (Rg), and chain entanglement. It can also be used to calculate macroscopic properties like density and viscosity. Studies on related bio-based polyesters have successfully used all-atom MD simulations to investigate the role of different modifiers on mechanical properties and to equilibrate polymer structures before property calculation. mdpi.com The simulation results are validated when key calculated properties, such as total energy and density, reach a stable state over time. mdpi.com

Research Findings: While direct MD simulation studies of this compound polymerization are not widely published, the methodology is well-established from research on analogous systems. For example, MD simulations of poly(butylene adipate-co-butylene itaconate) copolyesters have been performed to understand their structural and mechanical properties. mdpi.com In these studies, models were built with periodic boundary conditions, and simulations were run in the NVT (constant number of particles, volume, and temperature) or NPT (constant pressure) ensemble to mimic laboratory conditions. mdpi.com The simulations tracked metrics like the mean square displacement (MSD) to understand dynamics and the radius of gyration to characterize the polymer coil size. mdpi.com Such an approach would be directly applicable to modeling the polymerization of this compound to form poly(this compound) or its copolymers.

Simulation ParameterTypical Value/DescriptionReference System Example
Force FieldCOMPASS or AMBERBio-Based Polyesters mdpi.com
EnsembleNVT (Canonical) or NPT (Isothermal-Isobaric)Aqueous Salt Solutions osti.gov
Temperature298 K - 400 KCalcite-Water Interface
Time Step1.0 fsPoly(butylene itaconate) Copolyesters mdpi.com
Simulation Duration1-1000 nsCaCl₂ Aqueous Solutions nih.gov
AnalysisDensity, Radius of Gyration (Rg), Mean Square Displacement (MSD)Poly(butylene itaconate) Copolyesters mdpi.com

Structure-Property Relationship Prediction through Computational Methods

A major goal of computational materials science is to predict the macroscopic properties of a material from its molecular structure. This is often achieved through Quantitative Structure-Property Relationship (QSPR) or Quantitative Structure-Activity Relationship (QSAR) models. These models correlate calculated molecular descriptors with experimentally observed properties.

For this compound and its derived polymers, computational methods can predict a wide range of properties. Molecular descriptors can be calculated using quantum mechanics (e.g., DFT) or from the molecular topology. Key descriptors include:

Electronic Properties: Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which relate to reactivity and electronic transitions. science.gov

Geometric Properties: Molecular surface area, volume, and shape indices.

Topological Properties: Connectivity indices that describe the branching and arrangement of atoms.

Quantum Chemical Properties: Dipole moment, polarizability, and atomic charges, which influence intermolecular interactions. science.gov

These descriptors can then be used to build models that predict physical properties (e.g., glass transition temperature, solubility, mechanical strength) or chemical properties (e.g., reactivity, degradation rate) of polymers derived from this compound. For instance, DFT has been used to correlate quantum chemical parameters of pyridine (B92270) derivatives with their efficiency as corrosion inhibitors. science.gov Similarly, molecular docking and simulation have been used to rationalize the structure-activity relationships of itaconic acid derivatives as potential therapeutic agents. researchgate.net

Research Findings: The application of computational methods to predict structure-property relationships is a mature field. For molecules related to this compound, studies have successfully linked computational descriptors to functional properties. For example, the anticancer properties of Boswellic acid derivatives were predicted using QSAR analysis. science.gov In polymer science, computational studies on itaconic acid-based polymers have explored how the monomer structure influences polymer reactivity and molar mass, which are crucial properties for material applications. uni-freiburg.de These approaches could be directly applied to polymers made from this compound to screen for desirable properties before synthesis, accelerating the materials discovery process.

Computed Molecular DescriptorPotential Related Macroscopic Property
HOMO/LUMO Energy GapChemical Reactivity, UV-Vis Absorption Wavelength
Dipole MomentSolubility in Polar Solvents, Intermolecular Forces
Cohesive Energy DensityGlass Transition Temperature (Tg), Mechanical Strength
Radius of Gyration (from MD)Viscosity, Degree of Polymer Entanglement
Partial Atomic ChargesInteraction with other molecules, Site of Reactivity

Analytical Methodologies for Itaconyl Chloride and Its Derivatives

Chromatographic Techniques (e.g., GC-MS, HPLC)

Chromatographic methods are fundamental for the separation, identification, and quantification of itaconyl chloride, its precursors like itaconic acid, and related isomers.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing volatile and thermally stable compounds. alwsci.com For the analysis of compounds like itaconic acid, a derivatization step is often required to increase volatility. nih.gov Common derivatization agents include N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) or N-methyl-N-(trimethylsilyl)-trifluoroacetamide (MSTFA). nih.gov GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it a cornerstone for identifying and quantifying volatile organic compounds. chromtech.com

High-Performance Liquid Chromatography (HPLC) is particularly advantageous for compounds that are non-volatile or thermally sensitive. alwsci.com Unlike GC, HPLC does not typically require derivatization for small organic acids, simplifying sample preparation. nih.gov When coupled with tandem mass spectrometry (HPLC-MS/MS), it becomes a highly sensitive and selective method for quantifying itaconate and its isomers, citraconate and mesaconate, even in complex biological matrices. nih.gov This approach is favored for its robustness and ability to accurately discriminate between structurally similar isomers. nih.gov Various HPLC methods have been developed, including hydrophilic interaction liquid chromatography (HILIC) and reversed-phase ion-pairing chromatography. nih.gov

TechniquePrincipleApplication to this compound/DerivativesKey ConsiderationsReference
GC-MSSeparates volatile compounds in a gaseous mobile phase, followed by mass-based detection.Analysis of itaconic acid and its isomers after a derivatization step to increase volatility.Requires derivatization for non-volatile analytes. High sensitivity and specificity. nih.gov
HPLC-MS/MSSeparates compounds in a liquid mobile phase, followed by highly sensitive and specific mass detection.Quantification of itaconate, mesaconate, and citraconate without derivatization.High sensitivity and robustness; suitable for complex samples and isomeric separation. nih.gov

Advanced Spectroscopic Characterization (e.g., 2D-NMR, Mass Spectrometry)

Spectroscopic techniques are indispensable for the definitive structural elucidation of this compound and its derivatives.

Mass Spectrometry (MS) , often coupled with chromatographic techniques like GC or HPLC, provides crucial information about the molecular weight and fragmentation pattern of compounds. nih.govmdpi.com This data is vital for both identifying unknown substances and confirming the structure of newly synthesized molecules. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful, non-destructive tool for obtaining detailed molecular-level data. nih.govmdpi.com One-dimensional (1D) NMR (¹H and ¹³C) is routinely used to characterize the structure of this compound and its derivatives. nih.gov For instance, in the ¹³C NMR spectra of itaconic acid hybrids, distinct signals can be observed for the amide carbonyl carbon, ester carbonyls, and the exomethylene group, confirming the proposed structures. nih.gov

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), and HSQC (Heteronuclear Single Quantum Coherence), are employed for more complex molecules where 1D spectra may have overlapping signals. wikipedia.orgipb.pt 2D-NMR provides information on the connectivity and spatial relationships between different nuclei within a molecule. wikipedia.orgnumberanalytics.com For example, a ¹H-¹H TOCSY experiment can show correlations between all protons within a spin system, which is invaluable for assigning signals in complex structures. mdpi.com These advanced NMR methods are essential for the unambiguous structural determination of complex heterocyclic derivatives or polymers. ipb.pt

TechniqueInformation ProvidedApplication ExampleReference
FT-IRIdentifies functional groups present in a molecule.Confirmation of the structure of this compound.
1D-NMR (¹H, ¹³C)Provides information about the chemical environment of hydrogen and carbon atoms.Characterization of itaconic acid hybrids, identifying specific carbon signals for carbonyl and exomethylene groups. nih.gov
2D-NMR (COSY, TOCSY, HSQC)Reveals correlations between nuclei (H-H, C-H), aiding in the assignment of complex spectra and determining molecular connectivity.Elucidation of complex heterocyclic structures derived from itaconic acid. wikipedia.orgipb.pt
Mass Spectrometry (MS)Determines molecular weight and fragmentation patterns.Used alongside NMR to fully characterize new itaconic acid-based compounds. nih.gov

Thermal Analysis Techniques (e.g., TGA, DSC)

Thermal analysis techniques are critical for evaluating the thermal stability and phase behavior of polymers derived from this compound. ej-eng.org

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. mt.com This technique is used to determine the decomposition temperature, study thermal stability, and analyze the composition of polymeric materials. labmanager.comresearchgate.net For example, TGA of poly(itaconic acid-m-phenylenediamine) showed that initial weight loss was due to water, and the polymer began to decompose slowly above 245 °C. atlantis-press.com Coupling TGA with a mass spectrometer allows for the identification of the gaseous products evolved during decomposition, providing a more complete understanding of the degradation mechanism. tainstruments.com

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. labmanager.com DSC is used to identify thermal transitions such as the glass transition (Tg), melting (Tm), and crystallization (Tc). ej-eng.org These parameters are essential for understanding the physical properties and processing characteristics of polymers. labmanager.com For instance, a decrease in the glass transition temperature of PVC blended with an itaconate-based derivative confirmed its plasticizing effect. researchgate.net

TechniqueProperty MeasuredInformation Obtained for PolymersReference
Thermogravimetric Analysis (TGA)Mass change vs. temperature.Thermal stability, decomposition temperatures, moisture/filler content. mt.comlabmanager.comatlantis-press.com
Differential Scanning Calorimetry (DSC)Heat flow vs. temperature.Glass transition (Tg), melting point (Tm), crystallization temperature (Tc), heat capacity. ej-eng.orglabmanager.com

Rheological and Mechanical Property Characterization of Polymers

Understanding the flow (rheology) and deformation (mechanical) behavior of polymers derived from this compound is vital for predicting their processing behavior and end-use performance. tainstruments.com

Rheological characterization investigates the flow properties of materials, typically in the molten state. nih.gov Techniques like rotational rheometry and capillary viscometry are used to measure properties such as viscosity as a function of shear rate. nih.govmdpi.com These measurements are crucial for determining optimal processing conditions for techniques like extrusion and molding. tainstruments.com The study of itaconamide (B8775927) derivatives as stabilizers for PVC involved rheological property analysis to investigate the flow behavior and the extent of cross-linking in the polymer. researchgate.net

Mechanical property characterization assesses how a material responds to applied forces. Dynamic Mechanical Analysis (DMA) measures the viscoelastic properties of a material, such as the storage modulus (G', elastic component) and loss modulus (G'', viscous component), as a function of temperature or frequency. mdpi.com These parameters are critical for characterizing pressure-sensitive adhesives and other viscoelastic materials. mdpi.com Other standard mechanical tests determine properties like tensile strength, elastic modulus, and elongation at break, which define the material's strength, stiffness, and ductility. nih.gov

TechniqueProperty MeasuredRelevance to PolymersReference
Rotational/Capillary RheometryViscosity, shear stress, melt strength.Determines processability and flow behavior of polymer melts. nih.govmdpi.com
Dynamic Mechanical Analysis (DMA)Storage modulus (G'), loss modulus (G''), tan delta.Characterizes viscoelastic behavior and identifies transitions like Tg. tainstruments.commdpi.com
Tensile TestingTensile strength, elastic modulus, elongation at break.Evaluates the strength, stiffness, and ductility of the final material. nih.gov

Environmental and Sustainability Aspects of Itaconyl Chloride Research

Utilization of Bio-based Precursors (Itaconic Acid)

The foundation of itaconyl chloride's sustainable profile lies in its precursor, itaconic acid. atamanchemicals.comnih.gov Itaconic acid is a bio-based platform chemical, meaning it is produced from renewable biological resources rather than finite petrochemical feedstocks. nih.govresearchgate.net

Production of Itaconic Acid: Itaconic acid is primarily produced through the fermentation of carbohydrates, such as glucose derived from sources like corn or sugarcane, by microorganisms. atamanchemicals.commdpi.com The fungus Aspergillus terreus is the most commonly used organism for industrial-scale production of itaconic acid. atamanchemicals.commdpi.com This biotechnological production method offers a significant environmental advantage over traditional chemical synthesis routes that rely on petroleum. mdpi.com The U.S. Department of Energy has recognized the potential of itaconic acid by listing it as one of the top 12 promising bio-based building block chemicals. atamanchemicals.comnih.gov

From Bio-based Acid to Functional Chloride: this compound is synthesized from this bio-based itaconic acid. researchgate.net A common laboratory and potential industrial synthesis involves the reaction of itaconic acid with a chlorinating agent, such as phosphorus pentachloride, in a molten method. researchgate.net This conversion allows the versatile dicarboxylic acid structure of itaconic acid to be transformed into a more reactive diacyl chloride, opening up a wider range of possibilities for polymerization and chemical synthesis. dntb.gov.uaresearchgate.net

The use of a bio-based precursor is a critical first step in reducing the environmental footprint of chemical manufacturing. By starting with a renewable resource, the entire value chain of this compound and its derivatives becomes more sustainable, lessening the dependence on fossil fuels and contributing to a circular economy. multichemindia.com

Green Chemistry Principles in Synthesis and Application

The research and application of this compound are increasingly guided by the principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. pharmacyjournal.inacs.org

Atom Economy and Waste Reduction: One of the core principles of green chemistry is maximizing atom economy, which is a measure of how many atoms from the reactants are incorporated into the final product. acs.org Research into the synthesis of this compound focuses on optimizing reaction conditions to achieve high yields and purity, thereby minimizing waste. researchgate.net For instance, studies have investigated the optimal ratio of reactants and purification methods, such as vacuum distillation, to maximize the output of this compound while reducing byproducts. researchgate.net While traditional methods for creating acid chlorides can involve stoichiometric reagents that generate significant waste, the focus on efficient synthesis routes for this compound aligns with green chemistry's emphasis on waste prevention. scispace.com

Catalysis: The ninth principle of green chemistry advocates for the use of catalytic reagents over stoichiometric ones. pharmacyjournal.in While the synthesis of this compound itself may involve stoichiometric reagents, its application in producing polymers can be designed to be more catalytic and efficient. scispace.com The reactivity of this compound allows for polymerization reactions to occur under milder conditions, potentially reducing energy consumption.

Designing for Degradation: A key principle of green chemistry is designing chemicals that degrade into innocuous products at the end of their life. pharmacyjournal.in As will be discussed in the next section, materials derived from this compound, originating from the readily biodegradable itaconic acid, are being designed with biodegradability in mind. atamanchemicals.commultichemindia.com

The table below summarizes how green chemistry principles are being applied to this compound research.

Green Chemistry PrincipleApplication in this compound Research
Waste Prevention Optimization of synthesis to achieve high yields (over 90%) and purity (over 98%), minimizing byproducts. researchgate.net
Atom Economy Research focuses on maximizing the incorporation of atoms from itaconic acid into this compound. researchgate.net
Safer Solvents Investigation into the use and recovery of solvents like toluene (B28343) for purification. researchgate.net
Design for Degradation The bio-based origin from itaconic acid provides a foundation for creating biodegradable polymers. atamanchemicals.commultichemindia.com

Recyclability and Biodegradability of Derived Materials

A significant driver for the interest in this compound is the potential to create polymers and materials that are both recyclable and biodegradable, addressing the global challenge of plastic pollution. nih.govmultichemindia.com

Biodegradability: Itaconic acid itself is readily biodegradable in soil. atamanchemicals.com This inherent biodegradability of the parent molecule is a promising characteristic for the polymers derived from this compound. multichemindia.com Research is actively exploring the creation of bio-based and biodegradable polymers, such as polyesters and polyamides, using this compound as a monomer. nih.govresearchgate.net These materials are being investigated for a wide range of applications, including specialty hydrogels for drug delivery and water decontamination, coatings, and elastomers. nih.gov The goal is to create plastics that, after their intended use, can break down into harmless substances in the environment, closing the biological loop. nih.gov

Recyclability: In addition to biodegradability, chemical recyclability is another important aspect being explored. researchgate.netresearchgate.net This involves designing polymers that can be chemically broken down into their constituent monomers, which can then be purified and used to create new polymers of the same quality. This process, also known as upcycling, offers a pathway to a truly circular economy for plastics. nih.gov Research has shown the potential for chemically recyclable epoxy resins and other polymers derived from biomass, including itaconic acid derivatives. researchgate.net For example, it has been demonstrated that certain bio-based network polymers can be broken down through processes like alcoholysis to recover the initial building blocks. researchgate.net

Enhancing Properties of Recycled Materials: this compound is also being used to improve the properties of existing recycled materials. In one study, this compound was used to functionalize the surface of waste poly(ethylene terephthalate) (PET) particles. cnrs.fr These functionalized particles were then incorporated into a bio-based resin, resulting in composite materials with improved mechanical properties compared to the neat resin. cnrs.fr This demonstrates a novel approach to upcycling plastic waste by using a bio-based reactive chemical to enhance its value and performance in new applications.

The table below highlights the end-of-life options for materials derived from this compound.

End-of-Life OptionDescriptionResearch Focus
Biodegradation The material breaks down into natural substances through the action of microorganisms. nih.govDeveloping polymers from this compound that inherit the biodegradability of itaconic acid for applications like hydrogels and specialty plastics. nih.govscience.gov
Chemical Recycling The polymer is chemically deconstructed back into its monomer units for reuse. researchgate.netDesigning polyesters and polyamides from this compound that can be efficiently depolymerized and repolymerized. researchgate.netresearchgate.net
Upcycling Used to enhance the properties of other waste materials.Functionalizing waste PET with this compound to create reinforced bio-based composites. cnrs.fr

Emerging Research Directions and Future Outlook

Novel Catalytic Systems for Itaconyl Chloride Reactions

The reactivity of this compound makes it suitable for a variety of polymerization and chemical modification reactions. Research into catalytic systems aims to control these reactions, enhancing efficiency, selectivity, and the properties of the final products.

One area of investigation involves catalysts for oxygen-initiated free-radical polymerization. A notable development is the use of two-component catalyst systems comprising an autoxidizable cyclic hydrocarbon and a peroxide-decomposing transition metal catalyst, such as a cobalt(II) compound. google.com These systems are effective in catalyzing the cross-linking polymerization of resins derived from this compound, which is particularly useful in the formulation of coatings and plastics. google.com The molar ratio of the hydrocarbon component to the transition metal can be adjusted to control the reaction kinetics. google.com

In addition to polymerization, catalysts are being explored for acylation reactions. Triethylamine has been documented as a catalyst in the reaction of beta-vinyl this compound with backbone resins containing hydroxyl groups to form capped polymers. google.com More recently, research has moved towards solvent- and catalyst-free methods to enhance the green credentials of these reactions. For instance, a fully bio-based allyl compound was successfully prepared by reacting this compound with eugenol (B1671780) without the need for any solvent or catalyst, highlighting a promising direction for sustainable synthesis. a-star.edu.sg

While traditional chlorination of itaconic acid relies on stoichiometric reagents like phosphorus pentachloride or thionyl chloride, the development of catalytic green chlorination methods is a key future goal. researchgate.net Inspired by advances in green chemistry, researchers are investigating novel, environmentally friendly chlorinating agents and catalytic cycles. For example, the use of reagents like chloramine-T under solvent-free conditions for the chlorination of other heterocyclic compounds suggests a potential pathway for the sustainable synthesis of this compound itself. acs.org

Table 1: Catalytic Systems in Reactions Involving this compound and its Derivatives

Catalyst System Reactants Reaction Type Application/Significance
Cobalt(II) compound + Autoxidizable cyclic hydrocarbon Resins with itaconate pendant groups Oxygen-initiated free-radical polymerization Production of cross-linked polymers for paints and plastics. google.com
Triethylamine Beta-vinyl this compound + Polyol resin Acylation Capping of resins to create functional polymers. google.com

Advanced Functional Materials from this compound

The versatility of this compound as a monomer is being exploited to create a new generation of advanced materials with tailored properties for a wide range of applications.

Unsaturated Polyesters and Thermosetting Resins: this compound is a key building block for unsaturated polyester (B1180765) resins. These resins, which often include a bio-based reactive diluent like dimethyl itaconate, can be cured to form thermosets. cnrs.fr Research has focused on creating fully bio-based resins by reacting this compound with bio-derived diols and other acids like succinic acid. cnrs.fr These materials are being developed for applications such as gel coats and for producing composite materials. The incorporation of recycled poly(ethylene terephthalate) (PET) particles as an active filler into these bio-based resins has been shown to enhance mechanical properties, demonstrating a circular economy approach. cnrs.fr

Functional Hydrogels: In the biomedical field, this compound is used to synthesize functional polymers for hydrogels. By reacting this compound with polyethylene (B3416737) glycol (PEG), researchers have created polyethylene glycol itaconate (PEGI). ias.ac.in This macromonomer can be photopolymerized to form in-situ, cross-linked hydrogels. ias.ac.in These hydrogels are being investigated for tissue engineering applications due to their tunable physical properties, such as swelling ratio and compressive strength, which can be controlled by the molecular weight of the initial PEG. ias.ac.in

Reinforced Biocomposites: Another innovative application is in the reinforcement of ceramic scaffolds for bone tissue engineering. Polycaprolactone (B3415563) itaconate (PCLI), synthesized from polycaprolactone diols and this compound, has been used to infiltrate porous hydroxyapatite (B223615) (HA) scaffolds. researchgate.net The polymer infiltration significantly improves the compressive strength of the brittle ceramic scaffold, creating a composite material with mechanical properties better suited for load-bearing biomedical applications. researchgate.net

Table 2: Examples of Advanced Materials Derived from this compound

Material Synthesis Precursors Key Properties Potential Application
Bio-based Unsaturated Polyester Resin This compound, Succinic acid, Propylene (B89431) glycol Thermosetting, can be reinforced with fillers Gel coats, Composite materials. cnrs.fr
Poly(ethylene glycol) itaconate (PEGI) Hydrogel This compound, Polyethylene glycol (PEG) In-situ forming, Photocurable, Tunable mechanical properties Injectable carriers for cell delivery in tissue engineering. ias.ac.in

Exploration in Pharmaceutical and Biomedical Fields

The biocompatibility of polymers derived from itaconic acid has spurred significant research into their use in medicine. This compound, as a reactive precursor, is instrumental in designing sophisticated biomaterials for drug delivery and regenerative medicine.

Injectable Hydrogels for Tissue Engineering: A major focus is the development of injectable, in-situ forming hydrogels. These systems are liquid at the point of injection but solidify under physiological conditions to form a scaffold that can fill a defect site with minimal invasion. ias.ac.in PEGI hydrogels, synthesized using this compound, are prime candidates for this application. ias.ac.in They can be designed to encapsulate living cells, such as chondrocytes for cartilage repair, and be cured using visible light, a process that is more benign to cells than UV curing. ias.ac.in The resulting hydrogel can mimic the extracellular matrix, providing a suitable environment for cell proliferation and tissue regeneration. ias.ac.inacs.org

Controlled Drug Delivery: The ester linkages in polyesters derived from this compound are susceptible to hydrolysis, making them biodegradable. This property is highly desirable for controlled drug delivery systems. Researchers are modifying polymers like poly(lactic-co-glycolic acid)-poly(ethylene glycol)-poly(lactic-co-glycolic acid) (PLGA-PEG-PLGA) with itaconyl groups. acs.org The introduction of the itaconate moiety can influence the degradation rate of the resulting hydrogel, thereby modulating the release profile of encapsulated therapeutic proteins. acs.org Furthermore, to protect sensitive protein drugs from the acidic environment created during polymer degradation, they can be encapsulated within liposomes before being incorporated into the hydrogel matrix. acs.org

Scaffolds for Bone Regeneration: In the field of bone tissue engineering, this compound is used to synthesize unsaturated derivatives of biodegradable polymers like polycaprolactone (PCL). The resulting polycaprolactone itaconate (PCLI) can be thermally crosslinked within a ceramic hydroxyapatite scaffold. researchgate.net This approach creates a composite material that combines the bioactivity of the ceramic with the improved mechanical toughness of the polymer, creating a promising substrate for bone regeneration. researchgate.net

Scalable Production and Industrial Implementation of Sustainable Processes

The commercial viability and environmental impact of this compound are intrinsically linked to the sustainability and scalability of its production process. The focus is on developing a fully bio-based and green manufacturing chain, from feedstock to the final product.

Sustainable Precursor Production: Itaconic acid, the starting material for this compound, is recognized by the US Department of Energy as a top value-added chemical from biomass. nih.govmdpi.com It is produced industrially via the fermentation of carbohydrates by microorganisms, most notably the fungus Aspergillus terreus. nih.govmdpi.com A key research direction is to improve the efficiency of this fermentation and to enable the use of non-food, lignocellulosic biomass and other waste feedstocks, which would lower costs and improve the sustainability profile. mdpi.comresearchgate.net Genetic engineering of microbial strains is being actively pursued to increase yields and productivity. mdpi.comscience.gov

Greener Chlorination Processes: The conversion of itaconic acid to this compound traditionally involves chlorinating agents like phosphorus pentachloride or thionyl chloride, which are effective but raise environmental and handling concerns. researchgate.net A significant challenge and area of future research is the development of a catalytic, scalable, and greener chlorination process. The concept of "chlorine chemistry" can be considered sustainable if byproducts, such as hydrogen chloride, are captured and reused or neutralized, creating a closed-loop system. researchgate.net The development of solid-supported catalysts or novel catalytic systems that operate under milder conditions with higher atom economy is a critical goal for the industrial implementation of sustainable this compound production. While direct catalytic methods for itaconic acid are still emerging, progress in green chlorination of other organic molecules provides a roadmap for future innovation. acs.org

Process Integration and Circular Economy: Future industrial processes will likely involve the integration of biotechnological production of itaconic acid with green chemical conversion to this compound. This approach aligns with the principles of a circular bioeconomy. nih.gov Furthermore, the use of this compound to create recyclable polymers or to functionalize waste materials, such as recycled PET, for higher-value applications contributes to a more sustainable materials lifecycle. researchgate.netcnrs.fr

Q & A

Q. What are the established synthesis routes for itaconyl chloride, and how do reaction conditions influence product purity?

this compound is typically synthesized via the reaction of itaconic acid with phosphorus pentachloride (PCl₅) in a solvent-free molten method. Key parameters include the molar ratio of PCl₅ to itaconic acid (optimized at 2.15:1), vacuum distillation temperature (80°C), and distillation time (2 hours) to achieve >98% purity . Excess PCl₅ ensures complete conversion of carboxylic acid groups to acyl chloride, while controlled distillation prevents polymerization of the unsaturated double bond .

Q. What analytical methods are recommended for determining the purity and identity of this compound?

Purity can be quantified via alkali-soluble neutralization titration, where excess NaOH hydrolyzes the acyl chloride, followed by back-titration with HCl to calculate unreacted base . Gas chromatography (GC) with a polar column (e.g., EN-20) under isothermal conditions (200°C) is used to resolve impurities like residual PCl₅ or by-products . Structural confirmation requires FT-IR (peaks at 1786 cm⁻¹ for C=O and 1665 cm⁻¹ for C=C) and ¹H-NMR (δ=5.91 ppm and 6.47 ppm for vinyl protons) .

Advanced Research Questions

Q. How do solvent choice and vacuum distillation parameters affect the stability of this compound during synthesis?

Solvents like toluene reduce side reactions by dissolving intermediates and preventing localized overheating. Vacuum distillation at 80°C under −0.1 MPa minimizes thermal degradation of the double bond, which can polymerize above 100°C . Prolonged distillation (>2 hours) decreases yield due to oligomerization, while insufficient time leaves residual POCl₃, lowering purity . Kinetic studies using GC-MS can track degradation pathways under varying conditions .

Q. What spectroscopic discrepancies might arise when characterizing this compound, and how can they be resolved?

FT-IR spectra may show shifts in C=O stretching (1703 cm⁻¹ in itaconic acid vs. 1786 cm⁻¹ in this compound) due to hydrogen bonding and conjugation effects . In ¹H-NMR, trace moisture can hydrolyze acyl chloride, producing itaconic acid signals (e.g., broad −OH peaks). Anhydrous handling and immediate analysis under inert atmospheres mitigate this . Contradictions in reported spectral data often stem from solvent polarity or impurities, necessitating iterative purification and cross-validation with elemental analysis .

Q. How can researchers address contradictions in reported yields of this compound across studies?

Yield discrepancies (~70–90%) often arise from differences in PCl₅ stoichiometry, reaction scale, or distillation efficiency. Systematic replication under controlled conditions (e.g., fixed n(PCl₅):n(itaconic acid) ratios) with statistical analysis (e.g., ANOVA) can isolate critical variables . Comparative studies using alternative reagents (e.g., thionyl chloride) may clarify mechanistic limitations, such as competing esterification or incomplete acylation .

Methodological Guidelines

  • Experimental Design :

    • Use inert reaction conditions (dry N₂ atmosphere) to prevent hydrolysis of acyl chloride .
    • Validate purity via dual methods (e.g., titration + GC) to account for systematic errors .
  • Data Interpretation :

    • Apply iterative analysis (e.g., repeating NMR under varying conditions) to distinguish artifacts from true spectral features .
    • Use peer-reviewed protocols (e.g., IUPAC guidelines) for reproducibility .
  • Ethical Considerations :

    • Disclose all synthetic modifications and raw data in supplementary materials to enable replication .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.